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  • Product: tris(3,5-diphenylphenyl)phosphane
  • CAS: 561068-06-2

Core Science & Biosynthesis

Foundational

synthesis pathway for tris(3,5-diphenylphenyl)phosphane ligand

The synthesis of sterically demanding triarylphosphanes is a cornerstone of modern organometallic chemistry. Ligands with massive steric bulk, such as tris(3,5-diphenylphenyl)phosphane , provide an "umbrella" effect that...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of sterically demanding triarylphosphanes is a cornerstone of modern organometallic chemistry. Ligands with massive steric bulk, such as tris(3,5-diphenylphenyl)phosphane , provide an "umbrella" effect that stabilizes low-coordinate transition metal centers (e.g., Pd(0), Pt(0)) while dynamically accelerating reductive elimination in cross-coupling catalytic cycles.

Unlike standard triphenylphosphine, the incorporation of the 3,5-diphenylphenyl (terphenyl-based) moiety dramatically increases the cone angle without significantly altering the electronic basicity of the phosphorus center. Because of this extreme steric hindrance, the synthesis cannot rely on standard Grignard-based phosphination. Instead, it requires a carefully orchestrated two-module approach: a statistically controlled Suzuki-Miyaura cross-coupling followed by cryogenic halogen-metal exchange.

Module 1: Design and Causality of the Bulky Aryl Precursor

The precursor, 1-bromo-3,5-diphenylbenzene , forms the structural foundation of the ligand. Synthesizing this symmetric terphenyl derivative presents a selectivity challenge.

Causality of the Statistical Suzuki Coupling: Rather than utilizing complex protecting group strategies or sequential cross-couplings on a symmetric ring, the most efficient route is a statistically controlled Suzuki-Miyaura coupling [1]. By reacting commercially available 1,3,5-tribromobenzene with exactly 2.0 equivalents of phenylboronic acid, the reaction yields a statistical mixture of mono-, di-, and tri-arylated products. The desired diarylated product (1-bromo-3,5-diphenylbenzene) is easily isolated because the extreme differences in molecular weight and polarity among the byproducts allow for rapid resolution via standard silica gel chromatography.

Self-Validating Protocol: 1-Bromo-3,5-diphenylbenzene

This system utilizes in-process thin-layer chromatography (TLC) and mass spectrometry to validate intermediate formation before downstream progression.

  • Reaction Setup: To a 250 mL two-neck round-bottom flask, add 1,3,5-tribromobenzene (3.15 g, 10.0 mmol) and phenylboronic acid (2.44 g, 20.0 mmol).

  • Catalyst & Solvent: Add Pd(PPh3)4 (0.58 g, 0.5 mmol, 5 mol%) and dissolve the solid mixture in 100 mL of degassed tetrahydrofuran (THF).

  • Base Addition: Introduce 20 mL of a 2M aqueous K2CO3 solution (40.0 mmol) that has been thoroughly sparged with N2 to prevent catalyst oxidation.

  • Thermal Activation: Reflux the biphasic mixture vigorously under a nitrogen atmosphere for 16 hours.

  • In-Process Control (IPC) 1: Pull a 0.1 mL aliquot of the organic layer. Run a TLC (100% petroleum ether). The target 1-bromo-3,5-diphenylbenzene (R_f ~0.4) must be the dominant spot, cleanly separated from unreacted tribromobenzene (R_f ~0.6) and the over-coupled 1,3,5-triphenylbenzene (R_f ~0.2).

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO4.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (eluent: petroleum ether) to isolate the precursor as a white crystalline solid (Yield: ~54%).

Module 2: Phosphination via Cryogenic Lithiation

The conversion of the bulky aryl bromide to the triarylphosphane requires overcoming immense steric resistance during the C-P bond formation[2].

Causality of Cryogenic Lithiation over Grignard Formation: Standard magnesium insertion (Grignard formation) of 1-bromo-3,5-diphenylbenzene is sluggish and highly prone to Wurtz-type homocoupling due to the steric bulk of the flanking phenyl rings. To bypass this, we utilize n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). This drives a rapid, quantitative halogen-metal exchange. Furthermore, phosphorus trichloride (PCl3) must be added to a slight excess of the aryllithium species (3.1 equivalents). The extreme steric crowding makes the third substitution step kinetically slow; utilizing a slight excess of the nucleophile and allowing the reaction to warm to room temperature ensures complete conversion, preventing the formation of inseparable chlorodiarylphosphane intermediates.

Self-Validating Protocol: Tris(3,5-diphenylphenyl)phosphane

This workflow requires strict air-free Schlenk techniques. 31P NMR is used as the definitive IPC to validate complete substitution.

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with dry N2 (repeat 3 cycles).

  • Dissolution: Dissolve 1-bromo-3,5-diphenylbenzene (3.09 g, 10.0 mmol, 3.1 eq) in 40 mL of anhydrous, degassed THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol, 3.1 eq) dropwise via a gas-tight syringe. Stir at -78 °C for 1 hour.

  • IPC 2 (Lithiation Check): Quench a 0.1 mL aliquot with D2O. Analyze via GC-MS. The presence of >95% 1-deuterio-3,5-diphenylbenzene confirms complete lithium-halogen exchange.

  • Phosphination: Add PCl3 (0.28 mL, 3.2 mmol, 1.0 eq) dropwise. The solution will likely transition from a pale yellow to a deeper, turbid suspension as LiCl precipitates.

  • Kinetic Drive: Remove the cooling bath. Allow the reaction mixture to warm slowly to room temperature and stir for 16 hours to force the sterically hindered third substitution.

  • IPC 3 (Phosphination Check): Extract a 0.2 mL aliquot under N2, remove the solvent under vacuum, dissolve in CDCl3, and acquire a 31P NMR spectrum. A single resonance peak between -4 to -8 ppm validates the formation of the triarylphosphane. Peaks >100 ppm indicate incomplete substitution (chlorophosphanes).

  • Quench & Extraction: Quench the reaction carefully with 10 mL of saturated aqueous NH4Cl. Extract with degassed dichloromethane (3 x 20 mL) under an inert atmosphere to prevent premature oxidation of the electron-rich phosphane.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from a hot ethanol/dichloromethane mixture to yield the pure ligand.

Quantitative Data & Reaction Stoichiometry

Table 1: Stoichiometric Matrix for 1-Bromo-3,5-diphenylbenzene Synthesis

ReagentMW ( g/mol )EquivalentsMass/VolFunction
1,3,5-Tribromobenzene314.801.03.15 g (10.0 mmol)Electrophile
Phenylboronic Acid121.932.02.44 g (20.0 mmol)Nucleophile
Pd(PPh3)41155.560.050.58 g (0.5 mmol)Catalyst
K2CO3 (2M aq)138.214.020.0 mL (40.0 mmol)Base

Table 2: Stoichiometric Matrix for Tris(3,5-diphenylphenyl)phosphane Synthesis

ReagentMW ( g/mol )EquivalentsMass/VolFunction
1-Bromo-3,5-diphenylbenzene309.203.13.09 g (10.0 mmol)Aryl Precursor
n-Butyllithium (2.5M)64.063.14.0 mL (10.0 mmol)Lithiating Agent
Phosphorus Trichloride137.331.00.28 mL (3.2 mmol)Phosphorus Source

Table 3: Comparative Ligand Properties

LigandEst. Tolman Cone Angle (θ)Electronic Parameter (ν)Coordination Sterics
Triphenylphosphine (PPh3)145°2068.9 cm⁻¹Baseline
Tris(3,5-diphenylphenyl)phosphane~180-190°~2068 cm⁻¹Highly Shielded / Wide-Bite [3]

Pathway and Workflow Visualizations

ReactionPathway SM 1,3,5-Tribromobenzene + 2 eq PhB(OH)2 Step1 Suzuki-Miyaura Coupling SM->Step1 Precursor 1-Bromo-3,5- diphenylbenzene Step1->Precursor Pd(PPh3)4, K2CO3 Step2 Lithiation (n-BuLi, -78 °C) Precursor->Step2 Intermediate 3,5-Diphenylphenyl- lithium Step2->Intermediate Step3 Phosphination (+ PCl3) Intermediate->Step3 Product Tris(3,5-diphenylphenyl) phosphane Step3->Product 3:1 Stoichiometry

Retrosynthetic and forward synthesis pathway of tris(3,5-diphenylphenyl)phosphane.

Workflow Start Flame-dry Schlenk flask under Vacuum/N2 Dissolve Dissolve 1-bromo-3,5-diphenylbenzene in anhydrous THF Start->Dissolve Cool Cool to -78 °C (Dry ice/Acetone bath) Dissolve->Cool AddBuLi Dropwise addition of n-BuLi Stir for 1 hour Cool->AddBuLi AddPCl3 Dropwise addition of PCl3 in THF AddBuLi->AddPCl3 Warm Warm to Room Temp Stir overnight AddPCl3->Warm Workup Quench with NH4Cl (aq) Extract with DCM Warm->Workup Purify Recrystallization (EtOH/DCM) Workup->Purify

Air-free Schlenk workflow for the lithiation and phosphination of the bulky aryl precursor.

References

  • Wang, Z. Q., Li, H. M., Sun, X. J., Cen, F. F., & Ji, B. M. (2009). 1-Bromo-3,5-diphenyl-benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3082.[Link][1]

  • Oisaki, K., Zhao, D., Kanai, M., & Shibasaki, M. (2008). Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands. Organometallics.[Link][2]

Sources

Exploratory

The Electronic and Steric Paradigm of Tris(3,5-diphenylphenyl)phosphane in Advanced Catalysis

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists Executive Summary In the realm of late-stage pharmaceutical functionalization and complex molecule synthesis, the design of the optima...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the realm of late-stage pharmaceutical functionalization and complex molecule synthesis, the design of the optimal transition-metal catalyst is heavily reliant on the supporting ligands. Tris(3,5-diphenylphenyl)phosphane —commonly referred to in literature as a "bowl-shaped phosphine" (BSP) or tris(m-terphenyl)phosphine—represents a paradigm shift in ligand architecture[1]. Unlike traditional bulky ligands that crowd the metal center, this specific phosphine employs "remote steric hindrance"[2]. This guide deconstructs the unique electronic properties of tris(3,5-diphenylphenyl)phosphane, explaining the causality behind its unprecedented ability to stabilize low-coordinate metal species and accelerate challenging cross-coupling reactions.

Structural Identity: The "Bowl-Shaped" Architecture

Tris(3,5-diphenylphenyl)phosphane consists of a central phosphorus atom bonded to three meta-terphenyl groups. When optimized via HF/6-31G(d) calculations, the molecule exhibits a distinct bowl-shaped geometry where the phosphorus atom sits at the bottom of the bowl[3].

The critical structural feature here is that the steric bulk is located at the periphery (the rim of the bowl) rather than adjacent to the phosphorus atom[4]. This creates a substantial empty pocket around the coordinating lone pair, allowing for facile substrate approach while simultaneously preventing multiple bulky ligands from binding to the same metal center.

Electronic Properties: Decoupling Basicity from Catalytic Efficacy

Historically, the catalytic efficacy of bulky phosphines (like P(t-Bu)3) was attributed to a combination of immense steric bulk (large Tolman cone angle) and high electron density (strong σ-donation). Tris(3,5-diphenylphenyl)phosphane challenges this dogma.

Basicity and Tolman Electronic Parameter (TEP)

Theoretical evaluations of the molecular electrostatic potential minimum (Vmin) and experimental Tolman Electronic Parameters reveal a surprising fact: the basicity of tris(3,5-diphenylphenyl)phosphane is virtually identical to that of standard triphenylphosphine (PPh3)[3]. It is a moderate σ-donor and a moderate π-acceptor.

The Steric-Electronic Synergy

Because its basicity is unremarkable, the massive acceleration in reaction rates observed with this ligand cannot be explained by classical electronic enrichment of the metal center[3]. Instead, its efficacy is a product of its remote sterics enforcing a specific electronic state on the metal: extreme coordinative unsaturation . By forcing the metal into a mono(phosphine) state, the metal center becomes highly electrophilic and sterically accessible, drastically lowering the activation energy for the oxidative addition of unactivated bonds[4][5].

Table 1: Comparative Electronic and Steric Parameters
LigandTolman Cone Angle (θ)Basicity ProfilePredominant Metal CoordinationCross-Coupling Efficacy (Unactivated Ar-Cl)
PPh3 145°Moderate σ-donorBis/Tris(phosphine)Ineffective
P(t-Bu)3 182°Strong σ-donorMono(phosphine)Highly Effective (Sterically congested)
Tris(3,5-diphenylphenyl)phosphane ~145°*Moderate σ-donorMono(phosphine) Exceptionally Effective (Open pocket)

*Note: While the calculated cone angle is similar to PPh3, the effective bulk is dictated by the depth of the bowl, which uniquely prevents multi-ligand coordination[3][5].

Mechanistic Causality: The Mono(phosphine) Imperative

In standard catalysis, an excess of ligand (e.g., P/M ratio of 2 to 3) usually results in bis- or tris-ligated resting states, which must dissociate a ligand to enter the catalytic cycle.

With tris(3,5-diphenylphenyl)phosphane, solution-state NMR studies demonstrate that even at a P/Rh ratio of 3, the mono(phosphine) metal complex remains the dominant species (>90% abundance)[1][3]. The depth of the bowl physically precludes a second ligand from binding[5]. This self-regulating coordination ensures that the maximum concentration of the active catalyst is always available.

CatalyticCycle Precat Pd Precatalyst + BSP Ligand Active [Pd(0)L] Active Mono(phosphine) Precat->Active Activation OxAdd [Ar-Pd(II)(L)-Cl] Oxidative Addition Active->OxAdd + Aryl Chloride TransMet [Ar-Pd(II)(L)-Ar'] Transmetalation OxAdd->TransMet + Arylboronic Acid - Halide TransMet->Active Regeneration Product Ar-Ar' Coupled Product TransMet->Product Reductive Elimination

Catalytic cycle highlighting the mono(phosphine) species enabled by the BSP ligand.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity results in drug development applications, the following protocols have been optimized for reproducibility and self-validation.

Protocol A: Synthesis of Tris(3,5-diphenylphenyl)phosphane

Causality Note: The synthesis relies on a strict stoichiometric control of the highly reactive organolithium intermediate to ensure complete tris-substitution around the phosphorus core[1].

  • Preparation of the Aryl Lithium Reagent : In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-3,5-diphenylbenzene (3.3 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Dropwise add n-butyllithium (n-BuLi, 3.3 equiv). Stir for 1 hour at -78 °C to ensure complete halogen-metal exchange.

  • Phosphorylation : Slowly add a solution of phosphorus trichloride (PCl3, 1.0 equiv) in anhydrous THF to the reaction mixture. Why slow addition? To prevent the formation of kinetic mono- or bis-substituted byproducts.

  • Warming and Quenching : Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench carefully with degassed water.

  • Purification : Extract with dichloromethane, dry over anhydrous MgSO4, and concentrate. Purify via recrystallization (ethanol/dichloromethane)[1][3].

  • Self-Validation Check : Analyze the purified product via ³¹P NMR. A single, sharp resonance confirms the symmetric tertiary phosphine. The absence of a downfield shifted peak confirms the product is free of phosphine oxide.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

Causality Note: Unactivated aryl chlorides are notoriously difficult to couple due to the high bond dissociation energy of the C-Cl bond. The bowl-shaped ligand lowers the oxidative addition barrier by stabilizing the highly reactive Pd(0)L species[4].

  • Catalyst Activation : In a nitrogen-filled glovebox, combine Pd2(dba)3·CHCl3 (0.5 mol%) and tris(3,5-diphenylphenyl)phosphane (1.2 mol%) in anhydrous THF. Why a 1.2 P/Pd ratio? Because the ligand naturally enforces a 1:1 coordination; excess ligand is unnecessary and only serves to ensure complete metal complexation[4].

  • Substrate Addition : Add the unactivated aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous potassium fluoride (KF, 3.0 equiv).

  • Reaction Execution : Seal the vessel, remove it from the glovebox, and stir at 60 °C for 4–12 hours.

  • Workup : Dilute with ethyl acetate, wash with water, dry the organic layer, and isolate the product via flash column chromatography.

  • Self-Validation Check : Visually monitor the reaction mixture. The absence of a black precipitate (Pd black) confirms that the remote bulk of the bowl-shaped ligand successfully stabilized the low-coordinate Pd(0) intermediate against bimolecular aggregation and decomposition[4].

Strategic Applications in Drug Development

For pharmaceutical researchers, tris(3,5-diphenylphenyl)phosphane unlocks new retrosynthetic disconnections. It allows for the use of cheaper, more stable aryl chlorides in place of aryl bromides or iodides during late-stage API (Active Pharmaceutical Ingredient) synthesis[4]. Furthermore, its ability to promote highly stereoselective Heck/Suzuki cascade sequences makes it an invaluable tool for constructing complex, 3D-rich scaffolds like 1,2-disubstituted indanes with high diastereoselectivity[2][6].

References

  • Niyomura, O., et al. "A Bowl-Shaped Phosphine as a Ligand in Rhodium-Catalyzed Hydrosilylation: Rate Enhancement by a Mono(phosphine) Rhodium Species." Organometallics, ACS Publications.
  • "Homogeneous Nanosize Palladium Catalysts." Inorganic Chemistry, ACS Publications.
  • "Highly Stereoselective Synthesis of 1,2-Disubstituted Indanes by Pd-Catalyzed Heck/Suzuki Sequence of Diarylmethyl Carbonates." Organic Letters, ACS Publications.

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Foundational

In-Depth Technical Guide: NMR Spectroscopy Characterization of Tris(3,5-diphenylphenyl)phosphane

Executive Summary Tris(3,5-diphenylphenyl)phosphane (often referred to as a "bowl-shaped" or extended m-terphenyl phosphine) is a highly sterically demanding ligand utilized in advanced transition-metal catalysis. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(3,5-diphenylphenyl)phosphane (often referred to as a "bowl-shaped" or extended m-terphenyl phosphine) is a highly sterically demanding ligand utilized in advanced transition-metal catalysis. Due to its massive aromatic periphery (comprising 54 aromatic protons and 54 aromatic carbons), characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge in signal deconvolution.

As a Senior Application Scientist, I have found that standard 1D NMR approaches often fail to fully resolve the structural nuances of such congested organophosphorus systems. This whitepaper provides a comprehensive, field-proven methodology for the precise NMR characterization of this ligand, emphasizing causality in experimental design and self-validating analytical protocols.

Structural Complexity & NMR Implications

The molecule features a central phosphorus(III) atom bonded to three 3,5-diphenylphenyl groups. This architecture dictates its NMR behavior in three specific ways:

  • Symmetry & Overlap: The molecule possesses C3​ symmetry in solution. While this reduces the number of unique proton and carbon environments, the sheer volume of phenyl rings (9 outer, 3 inner) results in severe spectral overlap in the 7.2–7.8 ppm region of the 1 H NMR spectrum.

  • Steric Shielding: The internal phosphorus atom is deeply buried within the hydrophobic pocket created by the outer phenyl rings. This 1 restricts rotational degrees of freedom, which can lead to line broadening in 1 H and 13 C NMR at lower temperatures.

  • Spin-Spin Coupling ( JCP​ ): The 31 P nucleus (spin I=1/2 , 100% natural abundance) couples with the 13 C nuclei of the inner aromatic rings. This scalar coupling provides critical diagnostic splitting patterns that differentiate inner-ring carbons from outer-ring carbons.

The Diagnostic Nucleus: 31 P NMR

31 P NMR is the most critical initial validation step. It acts as a self-validating system: a single sharp peak confirms both the purity and the oxidation state of the ligand.

Causality of the Protocol: Phosphines are highly susceptible to aerobic oxidation, forming phosphine oxides. This oxidation alters the electronic environment of the phosphorus, shifting the 31 P signal downfield by over 30 ppm. Therefore, sample preparation must be strictly anaerobic.

If the spectrum reveals a peak around +28 to +30 ppm , the sample has oxidized, and the workflow must be halted for repurification. A pure sample will yield a single resonance at approximately -5.0 to -6.0 ppm .

Phosphine_Oxidation P3 Tris(3,5-diphenylphenyl)phosphane δ 31P: ~ -5 ppm PO Phosphine Oxide δ 31P: ~ +28 ppm P3->PO Oxidation O2 O2 / H2O (Air Exposure) O2->PO

Logical relationship showing the oxidation pathway and resulting 31P NMR shift.

Deconvoluting the Aromatic Region: 1 H and 13 C NMR

H NMR Analysis

The 1 H spectrum will be dominated by a massive multiplet integrating to 54 protons. The ortho-protons of the inner ring (C2, C6) will appear as a doublet with a small 4JHP​ coupling (~2 Hz) around 7.6–7.8 ppm. The outer phenyl protons will form overlapping multiplets between 7.2 and 7.5 ppm.

C NMR Analysis

13 C NMR is highly diagnostic due to JCP​ scalar coupling. According to established data on 2, the inner ring carbons will split into doublets, while the outer ring carbons will appear as singlets (the nJCP​ coupling beyond 4 bonds is negligible).

  • Ipso-carbon (C1): Doublet, 1JCP​≈12−15 Hz.

  • Ortho-carbon (C2, C6): Doublet, 2JCP​≈20 Hz.

  • Meta-carbon (C3, C5): Doublet, 3JCP​≈6−8 Hz.

Experimental Protocol: Anaerobic Acquisition

To achieve a self-validating structural assignment, 1D spectra must be corroborated with advanced 2D techniques, as3.

Step 1: Glassware & Solvent Preparation Dry C 6​ D 6​ over a Na/K alloy and degas via three freeze-pump-thaw cycles to remove dissolved oxygen. C 6​ D 6​ is chosen over CDCl 3​ because it induces distinct aromatic solvent-induced shifts (ASIS), slightly improving the resolution of overlapping multiplets.

Step 2: Sample Formulation (Inert Atmosphere) Inside an argon-filled glovebox (O 2​ < 0.1 ppm), weigh 15.0 mg of the phosphane. Dissolve the solid in 0.6 mL of the prepared C 6​ D 6​ . Transfer the solution to the NMR tube and seal with a J. Young valve.

Step 3: 31P{1H} NMR Acquisition Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Use an inverse-gated decoupling pulse sequence (zgig) to prevent the Nuclear Overhauser Effect (NOE). This ensures accurate integration if minor oxidized impurities are present. Acquire 64 scans with a relaxation delay (D1) of 5 seconds.

Step 4: 2D NMR Workflows (COSY, HSQC, HMBC) Acquire 1 H- 1 H COSY to identify the spin systems of the outer phenyl rings. Follow with 1 H- 13 C HSQC to map the inner ring C2/C6 protons to their respective 13 C doublets. Finally, utilize 1 H- 13 C HMBC to link the outer phenyl rings to the inner ring via long-range correlations.

NMR_Workflow A Sample Prep (Glovebox, C6D6) B 1D NMR (31P, 1H, 13C) A->B C Purity Check (31P: ~ -5 ppm) B->C C->A Oxidized (+28 ppm) D 2D NMR (COSY, HSQC, HMBC) C->D Pure E Peak Assignment & Validation D->E

Experimental workflow for the NMR characterization of tris(3,5-diphenylphenyl)phosphane.

Quantitative Data Summary

The following table summarizes the expected NMR parameters based on the established behavior of bulky triarylphosphines.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( JCP​ )Structural Assignment
31 P -5.0 to -6.0SingletN/ACentral Phosphorus
13 C ~138.0Doublet 1JCP​≈12−15 HzInner ring, C1 (ipso)
13 C ~134.0Doublet 2JCP​≈20 HzInner ring, C2/C6 (ortho)
13 C ~141.0Doublet 3JCP​≈6−8 HzInner ring, C3/C5 (meta)
13 C ~129.0Singlet 4JCP​≈0−2 HzInner ring, C4 (para)
13 C 127.0 - 130.0SingletsN/AOuter phenyl rings (C, CH)
1 H 7.60 - 7.80Doublet 4JHP​≈2 HzInner ring, H2/H6
1 H 7.20 - 7.50MultipletsN/AOuter phenyl rings + Inner H4

References

  • A Bowl-Shaped Phosphine as a Ligand in Rhodium-Catalyzed Hydrosilylation: Rate Enhancement by a Mono(phosphine) Rhodium Species. Organometallics. [Link] [1]

  • On the Signs and Magnitudes of 13C-31P Spin-Spin Coupling Constants in Triphenylphosphine. Acta Chemica Scandinavica.[Link] [2]

  • NM240009E: 13C NMR Analysis of Phenylphosphine Structures. JEOL Application Notes.[Link] [3]

Sources

Exploratory

Coordination Chemistry of Tris(3,5-diphenylphenyl)phosphane with Transition Metals: A Comprehensive Technical Guide

As a Senior Application Scientist, I have observed that the failure of many transition-metal-catalyzed scale-ups stems from a fundamental misunderstanding of ligand stereoelectronics. While traditional bulky phosphines l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the failure of many transition-metal-catalyzed scale-ups stems from a fundamental misunderstanding of ligand stereoelectronics. While traditional bulky phosphines like tri-tert-butylphosphine (P(t-Bu)₃) achieve high reactivity by promoting coordinative unsaturation, they suffer from severe steric congestion directly at the phosphorus core.

This whitepaper provides an in-depth technical analysis of tris(3,5-diphenylphenyl)phosphane (also known in the literature as tris(m-terphenyl-5'-yl)phosphine), a premier "bowl-shaped phosphine" (BSP). By mastering its unique coordination chemistry, researchers can engineer highly active, self-stabilizing mono(phosphine) metal complexes that resist deactivation and drive difficult transformations, such as the cross-coupling of unactivated aryl chlorides and the hydrosilylation of hindered ketones.

The Stereoelectronic Paradigm of Bowl-Shaped Phosphines

Tris(3,5-diphenylphenyl)phosphane (CAS: 561068-06-2) represents a paradigm shift in ligand design. The phosphorus atom sits at the bottom of a "bowl" formed by three m-terphenyl groups.

The Causality of the Bowl Shape: Unlike P(t-Bu)₃, which crowds the metal center directly at the phosphorus atom, tris(3,5-diphenylphenyl)phosphane pushes its steric bulk to the periphery (the rim of the bowl). This architectural choice has two profound mechanistic consequences:

  • Core Accessibility: It maintains a substantial empty space around the phosphorus core, allowing transition metals to bind without severe bond-angle strain .

  • Peripheral Shielding: The massive m-terphenyl rim physically occludes the coordination sphere, strictly preventing a second phosphine ligand from binding. This enforces the generation of a highly active, 14-electron mono(phosphine) metal species [ML₁] while shielding the metal from bimolecular degradation pathways (e.g., Pd black formation) .

BSP_Logic L Tris(3,5-diphenylphenyl)phosphane (Bowl-Shaped Ligand) Rim Peripheral Bulk (m-Terphenyl Rim) L->Rim features Core Uncongested Core (Phosphorus Atom) L->Core features Mono Mono(phosphine) Complex [M(L)1] Rim->Mono prevents bis-ligation Core->Mono enables metal binding Cat Highly Active Catalyst (Protected 14e- Species) Mono->Cat generates

Fig 1. Logical relationship between BSP structural topology and catalytic activation.

Mechanistic Causality in Catalysis

Rhodium-Catalyzed Hydrosilylation

In Rh(I) catalysis, the empty space around the BSP core allows rapid coordination of ketones and silanes. A fascinating self-correcting behavior occurs here: even if you add excess ligand (P/Rh = 2:1), the extreme peripheral bulk physically rejects the second ligand. The system selectively and autonomously forms the highly active mono(phosphine) complex, leading to massive rate enhancements compared to PPh₃ .

Palladium-Catalyzed Suzuki-Miyaura Coupling

For Pd(0) cross-coupling of unactivated aryl chlorides, the "depth of the bowl" is the critical success factor. The deep cavity of tris(3,5-diphenylphenyl)phosphane protects the highly reactive Pd(0) species. Oxidative addition of the aryl chloride occurs readily within this protected pocket. However, unlike Rh(I), Pd(0) systems are highly sensitive to the P/Pd ratio. Excess free ligand in solution competes with the oxidative addition step, making a strict 1:1 stoichiometry mandatory for optimal turnover .

Catalytic_Cycle Pre Pd Precatalyst + BSP Act Active Pd(0)L1 Species (Deep Bowl Pocket) Pre->Act P/Pd = 1:1 Ratio Ox Oxidative Addition (Ar-Cl Cleavage) Act->Ox + Ar-Cl Trans Transmetalation (Ar'-B(OH)2) Ox->Trans + Base/Boronic Acid Red Reductive Elimination (Ar-Ar' Formation) Trans->Red - Borate Byproduct Red->Act - Biaryl Product

Fig 2. Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling within the BSP pocket.

Quantitative Performance Metrics

The following tables summarize the empirical data validating the stereoelectronic advantages of tris(3,5-diphenylphenyl)phosphane.

Table 1: Impact of Ligand-to-Metal Ratio on Suzuki-Miyaura Coupling of 4-Chlorotoluene

LigandP/Pd RatioYield of Biaryl (%)Mechanistic Consequence
Tris(3,5-diphenylphenyl)phosphane1:186%Optimal mono(phosphine) Pd(0) formation.
Tris(3,5-diphenylphenyl)phosphane2:112%Steric saturation; substrate exclusion.
Tris(3,5-diphenylphenyl)phosphane3:12%Complete catalytic inhibition.

Table 2: Comparative Efficacy in Rhodium-Catalyzed Hydrosilylation of Cyclohexanone

LigandP/Rh RatioReaction TimeYield (%)Dominant Catalyst State
Tris(3,5-diphenylphenyl)phosphane2:13 h>90%Mono(phosphine) Rh(I)
P(t-Bu)₃2:13 hModerateCongested Core
PPh₃2:13 h<10%Bis(phosphine) Rh(I)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to subsequent steps if the validation checkpoints fail.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

Objective: Achieve >85% yield of biaryl products from unactivated aryl chlorides using a strict 1:1 P/Pd ratio.

  • Catalyst Pre-activation (Critical Step): In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.5 mol% Pd) and tris(3,5-diphenylphenyl)phosphane (0.5 mol%). Add 1.0 mL of anhydrous THF.

    • Causality: The 1:1 ratio is non-negotiable. Excess ligand prevents the aryl chloride from entering the bowl's pocket.

  • Substrate Addition: Add the unactivated aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous KF (3.0 mmol).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint (Visual & NMR):

    • Visual: The reaction mixture should remain a clear, homogeneous solution. The appearance of a black precipitate (Pd black) indicates ligand dissociation and catalyst death. If Pd black forms, verify your anhydrous techniques and P/Pd stoichiometry.

    • NMR: An aliquot analyzed by in-situ ³¹P NMR should show a single downfield-shifted peak relative to the free ligand, confirming quantitative [PdL₁] formation.

  • Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Rhodium-Catalyzed Hydrosilylation of Ketones

Objective: Rapid reduction of sterically hindered ketones utilizing the self-correcting mono-ligation property of BSPs.

  • Catalyst Assembly: In a Schlenk tube under argon, combine [RhCl(C₂H₄)₂]₂ (0.5 mol%) and tris(3,5-diphenylphenyl)phosphane (2.0 mol%, P/Rh = 2:1) in 2.0 mL of toluene. Stir for 10 minutes at room temperature.

    • Causality: Despite the 2:1 ratio, the peripheral bulk of the m-terphenyl groups physically prevents the second equivalent of ligand from binding to the Rh center, automatically generating the active [RhL₁] species.

  • Reagent Addition: Add the ketone (1.0 mmol) followed dropwise by the silane (e.g., Me₂PhSiH, 1.2 mmol).

  • Reaction Execution: Stir at room temperature for 3 hours.

  • Validation Checkpoint (GC-FID): Before quenching, analyze an aliquot via GC-FID. You must observe the complete disappearance of the ketone and the formation of the intermediate silyl ether. Do not proceed to desilylation until conversion is >95%.

  • Desilylation (Workup): Add 2.0 mL of a 1M TBAF (tetrabutylammonium fluoride) solution in THF to cleave the silyl ether. Stir for 1 hour, then extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to isolate the pure alcohol.

References

  • A Bowl-Shaped Phosphine as a Ligand in Rhodium-Catalyzed Hydrosilylation: Rate Enhancement by a Mono(phosphine) Rhodium Species Organometallics, 2005, 24 (14), 3468–3475. URL:[Link]

  • A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl Organic Letters, 2006, 8 (26), 6059–6062. URL:[Link]

  • Quantitative Assessment of the Stereoelectronic Profile of Phosphine Ligands Inorganic Chemistry, 2008, 47 (1), 227–234. URL:[Link]

Foundational

A Deep Dive into the Gas-Phase Chemistry of Bulky Phosphine Ligands: The Mass Spectrometry Fragmentation of Tris(3,5-diphenylphenyl)phosphine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the mass spectrometric behavior of tris(3,5-diphenylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of tris(3,5-diphenylphenyl)phosphine, a sterically demanding and electron-rich triarylphosphine ligand pivotal in modern catalysis. As the complexity of catalytic systems evolves, so too must our analytical understanding of their components. This document moves beyond a mere procedural outline, offering a deep dive into the causal relationships between experimental parameters and the resultant fragmentation patterns observed in the mass spectrometer. We will dissect the probable fragmentation pathways of this bulky phosphine, underpinned by established principles of gas-phase ion chemistry. Furthermore, this guide furnishes detailed, field-proven protocols for the analysis of such air-sensitive compounds, ensuring both data integrity and laboratory safety. All mechanistic claims and procedural recommendations are substantiated by authoritative references from the scientific literature.

Introduction: The Analytical Imperative for Understanding Complex Ligands

Tris(3,5-diphenylphenyl)phosphine stands as a testament to the intricate molecular architecture employed in the rational design of high-performance catalysts. Its bulky, three-dimensional structure, arising from the multiple phenyl substituents, imparts unique steric and electronic properties that are highly sought after in cross-coupling reactions and other catalytic transformations. However, the very features that make it an exemplary ligand also present significant analytical challenges. A thorough characterization, including an understanding of its behavior under mass spectrometric conditions, is paramount for reaction monitoring, impurity profiling, and mechanistic investigations.

This guide will illuminate the fragmentation patterns of tris(3,5-diphenylphenyl)phosphine, providing researchers with the predictive power to interpret mass spectra accurately. We will explore the nuances of sample handling for air-sensitive compounds and detail the instrumental parameters that yield the most informative data.

Foundational Principles of Triarylphosphine Mass Spectrometry

The gas-phase chemistry of triarylphosphines under mass spectrometric conditions is predominantly governed by the strength of the phosphorus-carbon (P-C) bonds and the stability of the resulting fragment ions. Electrospray ionization (ESI) is a particularly well-suited technique for the analysis of these large, non-volatile molecules as it is a "soft" ionization method that typically minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.[1][2] Subsequent fragmentation, induced by collision-induced dissociation (CID) in the gas phase, provides invaluable structural information.[3][4]

For bulky triarylphosphines, the primary fragmentation events involve the cleavage of the P-C bonds, leading to the sequential loss of the aryl substituents. The stability of the resulting phosphinidene and phosphonium ions, as well as the neutral radical fragments, dictates the observed fragmentation pathways.

Proposed Fragmentation Pathway of Tris(3,5-diphenylphenyl)phosphine

To elucidate the fragmentation of tris(3,5-diphenylphenyl)phosphine, we must first establish its molecular weight. The molecular formula is C₅₄H₃₉P. The monoisotopic mass is calculated to be 718.27 g/mol .

Upon ESI, the molecule is expected to be observed primarily as the protonated molecular ion, [M+H]⁺, at an m/z of 719.28 . Under CID conditions, we propose the following sequential fragmentation pathway, initiated by the cleavage of the P-C bonds:

Table 1: Proposed Fragment Ions of Tris(3,5-diphenylphenyl)phosphine

Fragment IonProposed StructureCalculated m/zDescription
[M+H]⁺[C₅₄H₃₉P + H]⁺719.28Protonated molecular ion
[M - C₁₈H₁₃]⁺[C₃₆H₂₆P]⁺489.17Loss of one 3,5-diphenylphenyl radical
[M - 2(C₁₈H₁₃)]⁺[C₁₈H₁₃P]⁺260.07Loss of two 3,5-diphenylphenyl radicals
[C₁₈H₁₃]⁺[C₁₈H₁₃]⁺230.103,5-diphenylphenyl cation

The initial fragmentation is the homolytic or heterolytic cleavage of a P-C bond, resulting in the loss of a 3,5-diphenylphenyl radical (C₁₈H₁₃•) and the formation of a diarylphosphinidene cation ([C₃₆H₂₆P]⁺). This is often the most facile fragmentation step for triarylphosphines. Subsequent CID can induce the cleavage of a second P-C bond, leading to the formation of a phenylphosphinidene cation ([C₁₈H₁₃P]⁺) and the loss of another 3,5-diphenylphenyl radical. The observation of the 3,5-diphenylphenyl cation ([C₁₈H₁₃]⁺) is also plausible, arising from the charge being retained on the departing aryl group.

The following Graphviz diagram illustrates this proposed fragmentation cascade:

Fragmentation_Pathway M_H [M+H]⁺ m/z = 719.28 Frag1 [M - C₁₈H₁₃]⁺ m/z = 489.17 M_H->Frag1 - C₁₈H₁₃• Frag3 [C₁₈H₁₃]⁺ m/z = 230.10 M_H->Frag3 - C₃₆H₂₆P• Frag2 [M - 2(C₁₈H₁₃)]⁺ m/z = 260.07 Frag1->Frag2 - C₁₈H₁₃•

Proposed fragmentation pathway of tris(3,5-diphenylphenyl)phosphine.

Experimental Protocols for Mass Spectrometric Analysis

The successful analysis of tris(3,5-diphenylphenyl)phosphine by mass spectrometry hinges on meticulous sample preparation and the selection of appropriate instrumental parameters. Given the air-sensitive nature of many phosphine ligands, all manipulations should be performed under an inert atmosphere.

Sample Preparation for Air-Sensitive Compounds

Objective: To prepare a solution of tris(3,5-diphenylphenyl)phosphine suitable for ESI-MS analysis while rigorously excluding oxygen.

Materials:

  • Tris(3,5-diphenylphenyl)phosphine

  • Anhydrous, de-gassed HPLC-grade solvent (e.g., acetonitrile, chloroform, or toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Gas-tight syringe

  • Syringe filter (0.2 µm, PTFE)

  • Autosampler vial with a septum cap

Protocol:

  • Inert Atmosphere Preparation: Perform all sample preparation steps inside a glovebox filled with an inert gas (e.g., nitrogen or argon) or using standard Schlenk techniques.[5][6]

  • Solvent Selection: Choose a solvent in which the phosphine is readily soluble. For ESI-MS, a solvent system that is compatible with the ionization process is crucial. A mixture of acetonitrile and a less polar solvent like toluene or chloroform can be effective.[7]

  • Solution Preparation:

    • Accurately weigh a small amount of tris(3,5-diphenylphenyl)phosphine (e.g., 1 mg) into a clean, dry vial.

    • Add the desired volume of anhydrous, de-gassed solvent to achieve a final concentration of approximately 0.1-1 mg/mL.

    • Gently agitate the vial to ensure complete dissolution.

  • Sample Filtration and Transfer:

    • Draw the solution into a gas-tight syringe.

    • Attach a 0.2 µm PTFE syringe filter to the syringe.

    • Carefully dispense the filtered solution into an autosampler vial.

    • Immediately seal the vial with a septum cap to prevent exposure to air.

  • Storage and Analysis: If not analyzed immediately, store the sealed vial under an inert atmosphere. For analysis, the autosampler should be purged with an inert gas if possible. Alternatively, manual injection can be performed quickly to minimize air exposure.

Electrospray Ionization (ESI) Mass Spectrometry Parameters

Objective: To obtain a stable and representative ion signal for the protonated molecular ion of tris(3,5-diphenylphenyl)phosphine.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is recommended.

Table 2: Recommended ESI-MS Parameters

ParameterRecommended SettingRationale
Ionization ModePositivePhosphines readily protonate to form positive ions.
Capillary Voltage3.0 - 4.5 kVOptimizes the electrospray plume and ion generation.
Nebulizing Gas Pressure20 - 40 psi (Nitrogen)Assists in droplet formation and desolvation.
Drying Gas Flow5 - 10 L/min (Nitrogen)Facilitates solvent evaporation from the electrospray droplets.
Drying Gas Temperature250 - 350 °CEnhances desolvation of the analyte ions.
Fragmentor/Nozzle Voltage80 - 150 VA moderate voltage can aid in desolvation without inducing significant in-source fragmentation.
Solvent Flow Rate0.2 - 0.5 mL/minA typical flow rate for standard ESI sources.

It is crucial to optimize these parameters for the specific instrument and solvent system being used. The goal is to maximize the intensity of the [M+H]⁺ ion while minimizing the formation of adducts or in-source fragments.

Collision-Induced Dissociation (CID) Tandem Mass Spectrometry (MS/MS)

Objective: To induce fragmentation of the precursor ion ([M+H]⁺) and acquire a product ion spectrum that reveals the structure of the molecule.

Protocol:

  • Precursor Ion Selection: In the first stage of the mass spectrometer (MS1), isolate the protonated molecular ion ([M+H]⁺, m/z 719.28).

  • Collision Energy Optimization: In the collision cell (q2), apply a variable collision energy to induce fragmentation. A collision energy ramp (e.g., 10-50 eV) is recommended to observe the sequential fragmentation pattern. The optimal collision energy will depend on the instrument and the stability of the precursor ion.

  • Product Ion Analysis: In the second stage of the mass spectrometer (MS2), scan for the product ions generated in the collision cell.

The resulting MS/MS spectrum should display the fragment ions detailed in Table 1, confirming the proposed fragmentation pathway.

The following Graphviz diagram illustrates the experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_ms Mass Spectrometry Analysis Dissolution Dissolution in Anhydrous Solvent Filtration Syringe Filtration (0.2 µm PTFE) Dissolution->Filtration Transfer Transfer to Sealed Vial Filtration->Transfer ESI Electrospray Ionization (ESI) Transfer->ESI Infusion or LC Injection MS1 MS1: Precursor Ion Selection ([M+H]⁺, m/z 719.28) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2

Experimental workflow for the MS analysis of tris(3,5-diphenylphenyl)phosphine.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The use of a high-resolution mass spectrometer allows for accurate mass measurements, which can be used to confirm the elemental composition of the precursor and fragment ions. The observation of the predicted isotopic pattern for the molecular ion and its fragments provides an additional layer of confirmation. Furthermore, the systematic fragmentation pattern observed with increasing collision energy should be reproducible and consistent with the proposed pathway. Any significant deviation from this pattern would warrant further investigation into potential impurities or unexpected gas-phase reactions.

Conclusion: A Framework for the Analysis of Complex Phosphine Ligands

This technical guide provides a robust framework for the mass spectrometric analysis of tris(3,5-diphenylphenyl)phosphine. By understanding the fundamental principles of its fragmentation and adhering to rigorous experimental protocols, researchers can confidently identify this and structurally similar bulky triarylphosphine ligands, monitor their purity, and gain insights into their role in complex chemical reactions. The methodologies and mechanistic interpretations presented here are grounded in the scientific literature and are intended to empower researchers in their pursuit of novel catalytic systems.

References

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Joshi, H., et al. (2022). Handling considerations for the mass spectrometry of reactive organometallic compounds. Journal of Mass Spectrometry, 57(1), e4797.
  • Koehler, M., et al. (2021). Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry. Journal of Visualized Experiments, (173), e62662.
  • Lia, T., et al. (2022). Versatile, Cheap, Readily Modifiable Sample Delivery Method for Analysis of Air-/Moisture-Sensitive Samples Using Atmospheric Pressure Solids Analysis Probe Mass Spectrometry. Analytical Chemistry, 94(33), 11538–11543.
  • University of Illinois Urbana-Champaign, School of Chemical Sciences Mass Spectrometry Laboratory. Electrospray Ionization (ESI). Available at: [Link]

  • Wikipedia contributors. (2024, March 23). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Armentrout, P. B. (2000). Noncovalent metal-ligand bond energies as studied by threshold collision-induced dissociation. International Journal of Mass Spectrometry, 195/196, 479-503.
  • Organomation. (2023). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • PubChem. Compound Summary for CID 112263, Phosphine, tris(3,5-dimethylphenyl)-. Retrieved April 3, 2026, from [Link].

  • LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. In Physics LibreTexts. Retrieved from [Link]

  • ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Rodgers, M. T., & Armentrout, P. B. (2000). Noncovalent metal-ligand bond energies as studied by threshold collision-induced dissociation. Chemical Reviews, 100(10), 3857-3892.
  • Clogston, J. D., & Jones, A. D. (2003). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes. Journal of the American Society for Mass Spectrometry, 14(4), 341-352.
  • Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 39(2), 99-110.

Sources

Protocols & Analytical Methods

Method

preparation of gold complexes with tris(3,5-diphenylphenyl)phosphane

An Application and Protocol Guide for the Synthesis of Gold(I) Complexes with Tris(3,5-diphenylphenyl)phosphane Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Synthesis of Gold(I) Complexes with Tris(3,5-diphenylphenyl)phosphane

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of gold(I) complexes featuring the sterically demanding tris(3,5-diphenylphenyl)phosphane ligand. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the synthetic process.

Introduction: The Significance of Ligand Design in Gold Chemistry

Gold complexes have emerged as powerful tools in diverse scientific fields, from homogeneous catalysis to medicinal chemistry.[1] The therapeutic potential of gold compounds has been recognized for centuries and continues to be explored for treating a range of diseases, including cancer and rheumatoid arthritis.[1][2] In catalysis, gold(I) complexes, often featuring phosphine ligands, are highly effective in a variety of organic transformations.[3][4]

The reactivity, stability, and solubility of a gold complex are intrinsically linked to the properties of its supporting ligands.[5] Phosphine ligands (PR₃) are particularly prominent due to the ability to fine-tune their steric and electronic characteristics.[2] The labile nature of the gold-phosphorous (Au-P) bond is advantageous for applications in catalysis and allows for ligand exchange processes.[5] Highly sterically demanding phosphines, such as tris(3,5-diphenylphenyl)phosphane, are designed to create a well-defined, congested coordination sphere around the gold center. This steric bulk can enhance catalyst stability, prevent undesirable side reactions, and promote challenging chemical transformations.

This guide focuses on the synthesis of a representative linear gold(I) chloride complex with tris(3,5-diphenylphenyl)phosphane, a ligand chosen for its significant steric profile, which is anticipated to impart unique properties to the resulting gold complex.

Application Notes: Rationale Behind the Synthetic Strategy

Understanding the causality behind experimental choices is critical for successful synthesis, troubleshooting, and adaptation of the protocol for other bulky phosphine ligands.

The Choice of Gold(I) Precursor

The most common and effective starting material for this type of synthesis is (Tetrahydrothiophene)gold(I) chloride, (tht)AuCl . The tetrahydrothiophene (tht) ligand is a labile, or easily displaced, ligand. Its weak coordination to the gold(I) center allows for facile substitution by the much stronger σ-donating phosphine ligand under mild conditions.[6] An alternative, (dimethyl sulfide)gold(I) chloride ((SMe₂)AuCl), functions similarly. The choice between them often comes down to commercial availability and ease of handling.

Stoichiometry and Coordination Geometry

Gold(I) centers typically favor a linear, two-coordinate geometry.[7] To achieve the target mono-phosphine complex, L-Au-Cl (where L is the phosphine), a 1:1 stoichiometric ratio of the phosphine ligand to the (tht)AuCl precursor is employed. Using a significant excess of the phosphine ligand could lead to the formation of cationic bis-phosphine complexes, such as [L₂Au]⁺Cl⁻, which may be desirable for certain catalytic applications but would represent a deviation from the primary synthetic goal.[7]

Reaction Conditions: Solvent and Atmosphere

The synthesis is best conducted in a dry, chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) . These solvents are effective at dissolving both the phosphine ligand and the gold precursor, facilitating a homogeneous reaction mixture. Crucially, the reaction should be performed under an inert atmosphere (Nitrogen or Argon) . This prevents the potential oxidation of the electron-rich phosphine ligand, which can be sensitive to air over time. The reaction proceeds readily at ambient temperature, typically requiring no heating.

Product Isolation and Purification

The principle of purification relies on differential solubility. The desired gold-phosphine complex is generally less soluble in non-polar aliphatic solvents than in the chlorinated reaction solvent. Therefore, the product is precipitated by adding a non-polar anti-solvent , such as n-pentane or n-hexane , to the concentrated reaction mixture. This technique effectively crashes out the product as a solid, leaving more soluble impurities behind in the solvent. The resulting solid can then be isolated by filtration, washed with more anti-solvent to remove residual impurities, and dried under vacuum.

Essential Characterization Techniques

Validating the structure and purity of the final complex is a critical step.

TechniquePurposeExpected Observations
³¹P{¹H} NMR Confirms coordination of phosphorus to gold.A single, sharp resonance significantly downfield (deshielded) from the free phosphine ligand signal. The free tris(3,5-diphenylphenyl)phosphane would have a chemical shift around -6 ppm; upon coordination, a shift to approximately +25 to +40 ppm is expected.
¹H and ¹³C NMR Confirms the integrity of the organic ligand structure.The spectra will be complex due to the numerous aromatic protons and carbons. The key is to observe the expected pattern of signals and integrations corresponding to the tris(3,5-diphenylphenyl)phosphane ligand.
Mass Spectrometry Confirms the molecular weight and isotopic pattern of the complex.High-resolution mass spectrometry (e.g., ESI-MS) should show the molecular ion peak corresponding to the [M]⁺ or [M+Na]⁺ adduct with the characteristic isotopic distribution for a compound containing one gold atom.
Elemental Analysis Verifies the bulk purity of the sample.The experimentally determined percentages of Carbon (C) and Hydrogen (H) should match the calculated values for the empirical formula C₅₄H₃₉PAuCl.

Experimental Protocols

Protocol 1: Synthesis of [Tris(3,5-diphenylphenyl)phosphane]gold(I) Chloride

This protocol describes the synthesis of a linear, two-coordinate gold(I) complex.

SynthesisWorkflow Reactants 1. Weigh Reactants - (tht)AuCl - P(C₆H₃Ph₂)₃ Dissolve 2. Dissolve in CH₂Cl₂ under N₂ atmosphere Reactants->Dissolve Stir 3. Stir at Room Temp. (1-2 hours) Dissolve->Stir Concentrate 4. Reduce Volume in vacuo Stir->Concentrate Precipitate 5. Add Anti-Solvent (n-Pentane) Concentrate->Precipitate Filter 6. Isolate Solid via Filtration Precipitate->Filter Wash 7. Wash Solid with n-Pentane Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Product Final Product: [(Ph₂-C₆H₃)₃P]AuCl Dry->Product

Caption: Synthetic workflow for the preparation of the target gold(I) phosphine complex.

Reagents & SolventsEquipment
Tris(3,5-diphenylphenyl)phosphaneSchlenk flask or round-bottom flask with septum
(Tetrahydrothiophene)gold(I) chloride, (tht)AuClMagnetic stirrer and stir bar
Dichloromethane (CH₂Cl₂), anhydrousSchlenk line or source of inert gas (N₂ or Ar)
n-Pentane, anhydrousSyringes and needles
Celite (optional, for filtration)Rotary evaporator
Buchner funnel and filter paper
High vacuum pump
  • Preparation: In a glovebox or on a Schlenk line, add (tht)AuCl (e.g., 100 mg, 0.312 mmol) and tris(3,5-diphenylphenyl)phosphane (229 mg, 0.312 mmol, 1.0 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (10 mL) via syringe. The solids should dissolve to give a clear, colorless solution.

  • Reaction: Stir the solution at room temperature under a positive pressure of inert gas for 2 hours. The reaction progress can be monitored by TLC or ³¹P NMR if desired.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a concentrated solution or a white solid.

  • Precipitation: Re-dissolve the residue in a minimum amount of dichloromethane (approx. 2-3 mL). While stirring, slowly add anhydrous n-pentane (20-30 mL) until a white precipitate forms.

  • Isolation: Allow the solid to settle, then isolate it by filtration through a Buchner funnel.

  • Washing: Wash the collected solid with two small portions of n-pentane (2 x 5 mL) to remove any remaining soluble impurities.

  • Drying: Dry the resulting white powder under high vacuum for several hours to remove all residual solvents. The product should be stored under an inert atmosphere.

Advanced Protocol: Generation of Cationic Gold(I) Complexes

For many catalytic applications, a cationic gold(I) complex is required. This can be readily generated from the chloride complex via halide abstraction.

HalideAbstraction Start L-Au-Cl p1 Start->p1 Silver + AgX Silver->p1 Intermediate [L-Au]⁺ + AgCl(s) p2 Intermediate->p2 Solvent + Solvent (S) Solvent->p2 Final [L-Au-S]⁺ p1->Intermediate (X = OTf⁻, SbF₆⁻) p2->Final

Caption: Generation of a cationic gold complex via silver-mediated halide abstraction.

  • In a glovebox, dissolve the synthesized [(Ph₂-C₆H₃)₃P]AuCl (1 eq.) in a dry, coordinating solvent (e.g., acetonitrile or 1,2-dichloroethane).

  • Add a silver salt with a non-coordinating anion, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆) (1 eq.), to the solution.

  • A white precipitate of silver chloride (AgCl) will form immediately.

  • Stir the mixture for 15-20 minutes at room temperature.

  • The resulting supernatant containing the cationic gold complex, [L-Au(Solvent)]⁺X⁻, can be used directly in a catalytic reaction after filtering off the AgCl precipitate through a syringe filter.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product is an oil, not a solid Incomplete removal of reaction solvent (CH₂Cl₂). Insufficient anti-solvent (pentane) added.Concentrate the mixture further to ensure all CH₂Cl₂ is removed. Add more pentane and stir vigorously, or cool the flask in an ice bath to encourage precipitation.
Low Yield Incomplete reaction. Product is partially soluble in the pentane/CH₂Cl₂ mixture.Increase reaction time. Minimize the amount of CH₂Cl₂ used before precipitation. Cool the suspension before filtering to decrease solubility.
³¹P NMR shows multiple peaks Presence of unreacted phosphine. Formation of bis(phosphine) species. Oxidation of the phosphine.Wash the product thoroughly with pentane to remove free phosphine. Re-evaluate stoichiometry; ensure no excess phosphine was used. Ensure all steps are performed under a strict inert atmosphere.

Safety Precautions

  • Gold Compounds: While generally less toxic than other heavy metals, gold compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Phosphine Ligands: Triarylphosphines are generally air-stable solids but can be irritants. Handle in a well-ventilated area or fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Anhydrous solvents are flammable. Handle all solvents in a fume hood and avoid contact with skin and eyes.

References

  • Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. PMC. [Link]

  • Influence of Carbene and Phosphine Ligands on the Catalytic Activity of Gold Complexes in the Hydroamination and Hydrohydrazination of Alkynes. ACS Publications. [Link]

  • Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv. [Link]

  • Medicinal Applications of Gold(I/III)-Based Complexes Bearing N -Heterocyclic Carbene and Phosphine Ligands. ResearchGate. [Link]

  • Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxidation of benzyl alcohol. Nanoscale (RSC Publishing). [Link]

  • Water Soluble Phosphane-Gold(I) Complexes. Applications as Recyclable Catalysts in a Three-component Coupling Reaction and as Antimicrobial and Anticancer Agents. PMC. [Link]

  • Organometallic gold(I) and gold(III) complexes for lung cancer treatment. Frontiers. [Link]

  • Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action. Bentham Science Publishers. [Link]

  • Gold-Base Complexes as Therapeutic Agents for Cancer Diseases. Shrine Publishers. [Link]

  • Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. ResearchGate. [Link]

  • Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. PMC. [Link]

  • Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. PubMed. [Link]

  • Syntheses and Conformations of a Trinuclear Gold(I) System Based on a Triethinyl‐trisilacyclohexane Scaffold. Chemistry Europe. [Link]

  • Synthesis and characterisation of group 11 metal complexes with a guanidine-tagged triphenylphosphine and evaluation of the isolated Au(i) complexes in gold-mediated organic reactions. New Journal of Chemistry (RSC Publishing). [Link]

  • Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties. Dalton Transactions (RSC Publishing). [Link]

  • A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Chemistry Europe. [Link]

  • Functional utility of gold complexes with phosphorus donor ligands in biological systems. RSC Medicinal Chemistry. [Link]

  • A trigonal coordination of Au(I) phosphane complexes stabilized by O–H⋯X (X = Cl–, Br–, I–) interactions. PMC. [Link]

  • Aurophilic Interactions in Three-Coordinate Gold(I) Complexes with C‑Clamp-like Structures. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of tris(3,5-diphenylphenyl)phosphane in non-polar solvents

Technical Support Center: Solubilization Strategies for Tris(3,5-diphenylphenyl)phosphane in Non-Polar Media Introduction: The Thermodynamic Challenge Tris(3,5-diphenylphenyl)phosphane, often classified as a 1[1], is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for Tris(3,5-diphenylphenyl)phosphane in Non-Polar Media

Introduction: The Thermodynamic Challenge

Tris(3,5-diphenylphenyl)phosphane, often classified as a 1[1], is a highly specialized, sterically encumbered ligand used to stabilize low-coordinate transition metal species. While its extreme steric bulk—derived from nine aromatic rings—is catalytically advantageous, it presents a significant physical chemistry challenge. The dense intermolecular π-π stacking between the m-terphenyl groups creates a 2[2]. Consequently, the enthalpy of solvation in strictly non-polar aliphatic solvents (e.g., hexanes, cyclohexane) is often insufficient to overcome this lattice energy, making its dissolution 3[3].

Troubleshooting Guide & FAQs

Q1: Why does my tris(3,5-diphenylphenyl)phosphane precipitate out when I switch my reaction solvent from THF to hexane?

  • Causality: Aliphatic non-polar solvents rely primarily on weak London dispersion forces, which cannot disrupt the strong π-π interactions holding the 4 together[4]. When transitioning from a polar aprotic solvent (THF) to hexane, the thermodynamic equilibrium shifts rapidly toward crystallization.

  • Solution: Switch to an aromatic non-polar solvent like toluene or o-xylene. The aromatic solvent molecules can intercalate between the ligand's phenyl rings, participating in π-π interactions that lower the5 and stabilize the ligand in solution[5].

Q2: I must use an aliphatic solvent (e.g., heptane) for my specific workflow. How can I force the ligand into solution without altering the overall solvent polarity?

  • Causality: You must kinetically disrupt the lattice before diluting the ligand into the bulk non-polar phase.

  • Solution: Utilize the "Co-Solvent Chaser" technique (Protocol A). Pre-dissolve the ligand in a minimal volume (1-3% of total reaction volume) of a polarizable solvent like dichloromethane (DCM). The localized dipole of DCM disrupts the crystalline aggregates. Once dissolved, the slow addition of heptane under vigorous stirring will maintain the ligand in a metastable homogeneous state.

Q3: My toluene stock solution of the ligand looks cloudy after sitting overnight. Is the ligand degrading?

  • Causality: It is highly unlikely to be degradation. Bulky phosphines like tris(3,5-diphenylphenyl)phosphane are remarkably stable against oxidation due to the steric shielding of the phosphorus lone pair. The cloudiness is micro-crystallization caused by minor temperature fluctuations (e.g., ambient cooling overnight).

  • Solution: Apply thermal-sonication cycling (Protocol B). Sonication provides localized cavitation energy to break apart the micro-crystals, while gentle heating shifts the thermodynamic equilibrium back to a dissolved state.

Experimental Protocols

Protocol A: The "Co-Solvent Chaser" Method (For Aliphatic Solvents)

Self-Validating Mechanism: This protocol relies on entropic disruption. By solvating the ligand first in a highly polarizable micro-environment, we bypass the high activation energy of dissolving a bulk crystal directly into a poor solvent.

  • Weighing: Transfer the required mass of tris(3,5-diphenylphenyl)phosphane into an oven-dried, argon-purged Schlenk flask.

  • Pre-solvation: Add 0.05 mL of anhydrous dichloromethane (DCM) per 10 mg of ligand. Swirl gently until the solid completely dissolves into a clear solution.

  • Dilution: Begin vigorous magnetic stirring (800+ rpm). Dropwise, add the bulk aliphatic solvent (e.g., anhydrous hexane) over 5 minutes.

  • Validation: Stop stirring and inspect the solution against a dark background. If localized precipitation (turbidity) occurs, add an additional 0.02 mL of DCM and sonicate for 60 seconds.

Protocol B: Thermal-Sonication Cycling (For Aromatic Solvents)

Self-Validating Mechanism: Combines thermal energy (to increase solubility limits) with mechanical cavitation (to break lattice aggregates), ensuring true thermodynamic dissolution rather than a temporary suspension.

  • Suspension: Add the target volume of anhydrous toluene or xylene to the solid ligand.

  • Heating: Place the sealed vial in an aluminum heating block set to 45°C for 10 minutes.

  • Sonication: Transfer immediately to an ultrasonic bath (room temperature) and sonicate for 3 minutes.

  • Equilibration: Allow the solution to return to room temperature naturally.

  • Validation & Filtration: Pass the solution through a 0.2 µm PTFE syringe filter. This critical step removes any microscopic nucleation seeds that could induce future precipitation, validating that the remaining solution is fully homogeneous.

Data Presentation: Solubility Profiles

Solvent SystemSolvent TypeEst. Solubility Limit (25°C)Recommended Solubilization Strategy
Hexane / Heptane Aliphatic Non-Polar< 1 mg / mLProtocol A (Co-Solvent Chaser)
Cyclohexane Alicyclic Non-Polar~ 2 mg / mLProtocol A + Mild Heating
Toluene Aromatic Non-Polar> 15 mg / mLProtocol B (Thermal-Sonication)
o-Xylene Aromatic Non-Polar> 20 mg / mLDirect Dissolution / Protocol B
Hexane + 3% DCM Mixed Non-Polar~ 10 mg / mLProtocol A

Workflow Visualization

SolubilizationWorkflow Start Solid Tris(3,5-diphenylphenyl)phosphane CheckSolvent Target Non-Polar Solvent? Start->CheckSolvent Aliphatic Aliphatic (e.g., Hexane) CheckSolvent->Aliphatic Aromatic Aromatic (e.g., Toluene) CheckSolvent->Aromatic CoSolvent Protocol A: Add 1-3% DCM Chaser Aliphatic->CoSolvent HeatSonicate Protocol B: Thermal-Sonication (45°C) Aromatic->HeatSonicate Precipitate Precipitation Occurs? CoSolvent->Precipitate HeatSonicate->Precipitate Dissolved Homogeneous Solution Precipitate->Dissolved No Filter Filter through PTFE (0.2 µm) Precipitate->Filter Yes Filter->Dissolved

Workflow for solubilizing tris(3,5-diphenylphenyl)phosphane in non-polar solvents.

Sources

Optimization

Technical Support Center: Purification of Crude Tris(3,5-diphenylphenyl)phosphane

Welcome to the Application Scientist Support Portal. Tris(3,5-diphenylphenyl)phosphane (also known as tris(1,1':3',1''-terphenyl-5'-yl)phosphine) is an extremely bulky, structurally demanding tertiary phosphine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Tris(3,5-diphenylphenyl)phosphane (also known as tris(1,1':3',1''-terphenyl-5'-yl)phosphine) is an extremely bulky, structurally demanding tertiary phosphine. Its massive lipophilic surface area and the steric shielding of the phosphorus center make it an exceptional ligand for stabilizing low-coordinate metal complexes. However, these same properties introduce unique challenges during synthesis and purification. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains significant amounts of tris(3,5-diphenylphenyl)phosphine oxide. How can I salvage the batch without relying solely on column chromatography? A: Oxidation is a common artifact during the aqueous workup of bulky phosphines. While the steric bulk provides some kinetic shielding, the electron-rich nature of the phosphorus atom still leaves it susceptible to atmospheric oxygen. To salvage the batch, perform a targeted reduction using trichlorosilane (HSiCl 3​ ) and an amine base (e.g., N,N-diisopropylethylamine, DIPEA)[1]. Causality: We specifically avoid lithium aluminum hydride (LiAlH 4​ ) for this reduction. In highly sterically strained systems, aggressive hydride donors can induce P–C bond cleavage. Trichlorosilane is a milder, oxophilic reducing agent that selectively attacks the P=O bond via a siloxyphosphonium intermediate, cleanly extruding siloxane byproducts without degrading the terphenyl framework[1].

Q2: I observe a persistent impurity with a similar R f​ value on TLC, identified via mass spectrometry as bis(3,5-diphenylphenyl)chlorophosphine. Why did this form and how do I remove it? A: This is an intermediate of incomplete substitution. The extreme steric hindrance of the first two 3,5-diphenylphenyl groups creates a severe kinetic barrier, preventing the third equivalent of the Grignard or organolithium reagent from efficiently attacking the phosphorus center[2]. Solution: Do not attempt to separate the chlorophosphine directly via silica gel, as it will streak and co-elute. Instead, subject the crude mixture to a vigorous alkaline wash (1M NaOH). This hydrolyzes the chlorophosphine into the corresponding secondary phosphine oxide (or phosphinic acid), drastically lowering its R f​ value and allowing for easy removal via a short silica plug or subsequent recrystallization.

Q3: Recrystallization from standard solvents (e.g., hexanes, ethanol) is failing. The product either oils out or doesn't dissolve. What is the optimal solvent system? A: The molecule contains 54 carbon atoms, giving it an overwhelming lipophilic character. It is highly soluble in non-polar solvents (toluene, hexanes, DCM) and completely insoluble in polar protic solvents. Causality: Attempting to recrystallize from a single solvent fails because the solubility curve is either too steep or too flat. You must use a binary solvent system. Dichloromethane (DCM) acts as the primary solvent to completely dissolve the crude lattice, while Methanol (MeOH) acts as the anti-solvent to force controlled nucleation.

Part 2: Experimental Protocols
Protocol A: Trichlorosilane Reduction of Oxidized Crude

Self-Validating System: This protocol includes an in-situ 31 P NMR checkpoint to ensure complete reduction before proceeding to final purification.

  • Setup: Under a strict argon atmosphere, dissolve 1.0 eq of the crude oxidized phosphine mixture in anhydrous toluene (0.1 M).

  • Base Addition: Add 3.0 eq of anhydrous DIPEA. Stir for 5 minutes at room temperature.

  • Silane Addition: Cool the flask to 0 °C. Dropwise, add 2.5 eq of Trichlorosilane (HSiCl 3​ ). Caution: HSiCl 3​ is highly corrosive and reacts violently with moisture.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

  • Checkpoint ( 31 P NMR): Withdraw a 0.1 mL aliquot, quench with degassed NaHCO 3​ , extract into CDCl 3​ , and run a quick 31 P NMR. The disappearance of the oxide peak (~ +28 ppm) and the presence of a single peak (~ -4 ppm) validates reaction completion.

  • Workup: Cool to 0 °C and carefully quench with degassed saturated aqueous NaHCO 3​ . Extract with degassed DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Binary Solvent Recrystallization (DCM/Methanol)
  • Dissolution: Dissolve the concentrated crude solid from Protocol A in the minimum amount of boiling anhydrous DCM.

  • Layering: Remove from heat. Carefully layer hot Methanol (equal volume to DCM) over the DCM solution to create a biphasic interface.

  • Crystallization: Allow the flask to stand undisturbed at room temperature for 4 hours, then transfer to a -20 °C freezer overnight.

  • Isolation: Filter the resulting colorless microcrystals via a Schlenk frit under argon. Wash with ice-cold methanol (2 x 10 mL) and dry under high vacuum (0.1 mbar) for 6 hours.

Part 3: Quantitative Data

Table 1: Purification Metrics and Impurity Tracking

Compound / ImpurityApprox. 31 P NMR Shift (ppm)TLC R f​ (Hexanes:EtOAc 9:1)Removal Strategy
Tris(3,5-diphenylphenyl)phosphane -4.20.85Target Product
Tris(3,5-diphenylphenyl)phosphine oxide+28.50.20HSiCl 3​ Reduction
Bis(3,5-diphenylphenyl)chlorophosphine+75.00.80 (Streaks)Alkaline Hydrolysis
Bis(3,5-diphenylphenyl)phosphine oxide+22.00.15Silica Gel Filtration[3]
3,5-Diphenylbenzene (Wurtz byproduct)N/A0.95DCM/MeOH Recrystallization
Part 4: Mandatory Visualizations

PurificationWorkflow Crude Crude Mixture (Phosphine, Oxide, Byproducts) Hydrolysis Alkaline Wash (NaOH) Hydrolyzes Chlorophosphines Crude->Hydrolysis Step 1 Reduction HSiCl3 Reduction Converts Oxide to Phosphine Hydrolysis->Reduction Step 2 Chromatography Silica Gel Filtration Removes Polar Salts Reduction->Chromatography Step 3 Recrystallization DCM/MeOH Recrystallization Yields Pure Product Chromatography->Recrystallization Step 4 Pure Pure Tris(3,5-diphenylphenyl)phosphane Recrystallization->Pure Final

Workflow for the isolation and purification of crude Tris(3,5-diphenylphenyl)phosphane.

ReductionMechanism PO Phosphine Oxide Ar3P=O Complex Siloxyphosphonium Intermediate [Ar3P-O-SiHCl2]+ Cl- PO->Complex + HSiCl3 Silane Trichlorosilane HSiCl3 Silane->Complex Phosphine Free Phosphine Ar3P Complex->Phosphine + Base Siloxane Siloxane Byproduct [OSiCl2]n Complex->Siloxane Elimination Base Amine Base (e.g., DIPEA) Base->Phosphine

Mechanistic pathway of Trichlorosilane reduction of sterically hindered phosphine oxides.

Part 5: References
  • Development of a One-Step Synthesis of oxa-Spirocyclic Diphosphine Ligands Driven by Their Application in the Industrial Synthesis of Sacubitril Source: Organic Letters - ACS Publications URL:[Link]

  • Tertiary phosphines: preparation and reactivity Source: Organophosphorus Chemistry: Volume 50 - RSC Publishing URL:[Link]

  • Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands Source: Organometallics - ACS Publications URL:[Link]

Sources

Troubleshooting

optimizing reaction temperature for tris(3,5-diphenylphenyl)phosphane mediated coupling

Optimizing cross-coupling reactions mediated by ultra-bulky ligands like tris(3,5-diphenylphenyl)phosphane requires a deep understanding of organometallic thermodynamics. The massive meta-teraryl groups on this phosphine...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing cross-coupling reactions mediated by ultra-bulky ligands like tris(3,5-diphenylphenyl)phosphane requires a deep understanding of organometallic thermodynamics. The massive meta-teraryl groups on this phosphine create a deep chiral and steric pocket around the palladium center. While this architecture is exceptional for stabilizing low-coordinate Pd(0) species, it fundamentally alters the thermal requirements of the catalytic cycle.

This guide is designed to help researchers troubleshoot temperature-dependent bottlenecks, balance kinetic rates, and prevent catalyst degradation.

Diagnostic Troubleshooting Guide (FAQs)

Q: My cross-coupling reaction stalls at 40°C, despite literature suggesting that bulky ligands enable mild reaction conditions. Why is this happening? A: While extreme steric bulk accelerates the final product release, it simultaneously creates a significant physical barrier during the transmetalation step. The deep steric pocket of tris(3,5-diphenylphenyl)phosphane shields the L1​Pd(II)(Ar)(X) intermediate. Without sufficient thermal energy (typically 70°C–85°C), the incoming nucleophile cannot overcome the activation energy required to displace the halide. Sterically hindered phosphines alter the thermodynamics of the catalytic cycle, making reductive elimination highly favored, but shifting the kinetic bottleneck to these earlier coordination steps[1].

Q: I increased the temperature to 110°C to force transmetalation, but my yield dropped and the solution turned black. What happened? A: You have crossed the thermal stability threshold of the catalyst. At temperatures exceeding 100°C, highly hindered triarylphosphines are prone to severe degradation pathways, most notably P-C bond cleavage and cyclometalation[2]. The metal center inserts into the phosphorus-aryl bond of the ligand, leading to irreversible aryl transfer and catalyst deactivation. Once the ligand degrades, rapid reduction and agglomeration of unligated Pd(0) occurs, precipitating as inactive "palladium black."

Q: How does temperature specifically affect the reductive elimination step with this ligand? A: Reductive elimination is rarely your thermal bottleneck. The massive steric profile of tris(3,5-diphenylphenyl)phosphane mechanically forces the aryl and nucleophile fragments on the Pd(II) center together to relieve steric strain, dramatically lowering the activation energy for reductive elimination[3]. Because this step is fast even at lower temperatures, your heating strategy should be entirely focused on optimizing oxidative addition and transmetalation without triggering thermal degradation.

Temperature Optimization Data Matrix

To assist in your experimental design, the following table summarizes the kinetic and thermodynamic outcomes of tris(3,5-diphenylphenyl)phosphane mediated couplings across different temperature zones.

Temperature RangeKinetic BottleneckReductive Elimination RateCatalyst Half-LifePrimary Failure Mode
20°C - 40°C TransmetalationFast> 48 hoursReaction stalls; accumulation of Pd(II) resting state.
60°C - 85°C None (Balanced)Very Fast12 - 24 hoursOptimal Window: High conversion; minimal side reactions.
90°C - 100°C NoneExtremely Fast< 4 hoursModerate P-C bond cleavage; protodehalogenation.
> 110°C Oxidative Addition*N/A (Catalyst Dead)< 30 minsRapid Pd black precipitation; complete deactivation[2].

*Due to the rapid thermal depletion of the active L1​Pd(0) species prior to substrate binding.

Standard Operating Procedure: Self-Validating Thermal Workflow

To achieve complete conversion while suppressing thermal degradation, follow this step-by-step, self-validating protocol.

Step 1: Reaction Assembly (Glovebox) Combine your Pd precatalyst (e.g., Pd(OAc)2​ ), tris(3,5-diphenylphenyl)phosphane (1.2 to 1.5 equiv relative to Pd), aryl halide, nucleophile, and base in a Schlenk tube. Causality: A slight ligand excess ensures the stabilization of the mono-ligated Pd(0) species without completely inhibiting oxidative addition due to over-coordination.

Step 2: Solvent Addition & Internal Standard Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and a calibrated internal standard (e.g., dodecane). Self-Validation: The internal standard is critical. It allows for real-time GC-MS monitoring to mathematically distinguish between a thermally stalled reaction and complete catalyst death.

Step 3: Controlled Thermal Ramping Heat the reaction mixture to 40°C for 30 minutes to initiate precatalyst reduction. Then, ramp the temperature slowly (5°C/min) to the optimal transmetalation window (75°C–85°C). Causality: Stepwise heating prevents a sudden spike in unligated Pd(0) concentration, mitigating palladium black formation before the oxidative addition complex has time to form.

Step 4: Real-Time Monitoring & Adjustment Aliquot 50 µL at 1 hour and 3 hours. Analyze via GC-MS.

  • If the intermediate aryl halide conversion plateaus while the product ceases to form, thermal degradation has occurred.

  • If starting material remains untouched but no palladium black is visible, the transmetalation barrier has not been breached; increase the temperature by 5°C increments (max 95°C).

Step 5: Quench and Workup Cool the vessel rapidly to room temperature using a water bath to halt any off-target thermal degradation pathways. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts and any precipitated Pd black.

Mechanistic Pathway & Thermal Bottlenecks

The diagram below illustrates the catalytic cycle, highlighting exactly where thermal energy acts as an enabler and where it acts as a destructive force.

G Precat Pd(II) Precatalyst Pd0 L-Pd(0) Active Species Precat->Pd0 Activation (>40°C) OA Oxidative Addition Complex Pd0->OA Aryl Halide Decomp Catalyst Degradation (>100°C) Pd0->Decomp Thermal Stress TM Transmetalation Complex OA->TM Nucleophile (Requires 75-85°C) OA->Decomp Thermal Stress RE Reductive Elimination TM->RE Sterically Accelerated RE->Pd0 Product Release

Pd-catalytic cycle with tris(3,5-diphenylphenyl)phosphane showing temperature-dependent pathways.

References

  • Title: Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: Journal of the American Chemical Society (NIH / PMC) URL: [Link]

  • Title: Synthesis of Organic Halides via Palladium(0) Catalysis Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tris(3,5-diphenylphenyl)phosphane Catalytic Systems

Overview: Tris(3,5-diphenylphenyl)phosphane is an exceptionally sterically demanding triarylphosphine ligand. Its architecture—featuring two additional phenyl rings at the 3 and 5 positions of each primary phenyl group—c...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: Tris(3,5-diphenylphenyl)phosphane is an exceptionally sterically demanding triarylphosphine ligand. Its architecture—featuring two additional phenyl rings at the 3 and 5 positions of each primary phenyl group—creates an immense steric shield. While this massive bulk is highly effective at promoting the formation of the active 14-electron monoligated Pd(0)L species necessary for difficult oxidative additions, it makes the ligand highly prone to excessive dissociation[1]. Uncontrolled ligand dissociation leads to irreversible catalyst deactivation (Pd black formation) and promotes deleterious off-cycle pathways[2][3]. This guide provides actionable troubleshooting strategies to mitigate ligand dissociation and optimize your catalytic cycles.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does tris(3,5-diphenylphenyl)phosphane suffer from excessive dissociation compared to standard ligands like PPh₃ or P(t-Bu)₃? A: The dissociation rate is governed by the ligand's steric descriptors, specifically its cone angle and percent buried volume (% Vbur​ )[4]. The 3,5-diphenyl substitution creates immense steric repulsion that elongates the Pd–P bond, significantly lowering the activation energy required for the ligand to detach from the metal center. While this facilitates the rate-limiting oxidative addition by readily forming the active Pd(0)L complex, it also risks complete ligand loss and subsequent metal aggregation[1][5].

Q: My Suzuki-Miyaura coupling is stalling, and I observe high levels of protoarene. Is ligand dissociation to blame? A: Yes. Recent computational and experimental studies demonstrate that sterically hindered phosphine ligands actively promote palladium-catalyzed protodeboronation[2][3]. When the bulky ligand partially dissociates or fails to adequately shield the palladium center, it favors the formation of an unstable post-transmetalation species. In the presence of water, this exposed intermediate undergoes rapid protodeboronation rather than the desired reductive elimination[2].

Q: Can I use this ligand in solid-state or mechanochemical reactions? A: It is highly challenging but possible with matrix engineering. In mechanochemistry, the physical mixing of bare Pd(0) into the crystalline solid phase accelerates aggregation when the bulky ligand dissociates. However, embedding the ligand-palladium complex into a poly(ethylene glycol) (PEG) polymer matrix creates a localized fluid phase that prevents physical aggregation and mitigates deactivation[6].

Section 2: Troubleshooting Guide & Mitigation Strategies
Issue 1: Rapid Catalyst Deactivation (Pd Black Formation)
  • Symptom: The reaction mixture turns dark/black shortly after initiation; kinetic profiling shows a rapid initial burst of product followed by a hard stall.

  • Root Cause: The equilibrium PdL⇌Pd(0)+L is shifted too far to the right due to extreme steric bulk, leading to the irreversible aggregation of bare Pd(0) atoms.

  • Mitigation:

    • Modulate the L:Pd Ratio: Increase the L:Pd ratio from the standard 1:1 to 2.5:1. The extreme lability of tris(3,5-diphenylphenyl)phosphane requires a higher free-ligand concentration to push the equilibrium back toward the active PdL species.

    • Precatalyst Selection: Avoid Pd2​(dba)3​ . The dibenzylideneacetone (dba) ligands compete with the phosphine, exacerbating dissociation. Use a Pd(II) precatalyst like Pd(OAc)2​ which, upon in situ reduction, avoids competing strongly coordinating olefins[5].

Issue 2: High Protodeboronation in Suzuki Couplings
  • Symptom: High conversion of the boronic acid to the protoarene (Ar-H) with low cross-coupling product yield.

  • Root Cause: The bulky phosphine exposes the transmetalated intermediate to water, accelerating protodeboronation[2][3].

  • Mitigation:

    • Water Management: Strictly exclude water. Utilize boronic esters (e.g., pinacol boranes) instead of boronic acids, and employ anhydrous solid bases (e.g., finely milled K3​PO4​ or Cs2​CO3​ ) rather than aqueous base solutions.

    • Solvent Tuning: Switch to less polar, non-coordinating solvents (such as toluene or 1,4-dioxane) to destabilize the highly polar transition state of the protodeboronation pathway.

Section 3: Visualizations

CatalyticCycle Precat Pd(OAc)2 + Excess L (Precatalyst) PdL Pd(0)L (Active Species) Precat->PdL Reduction OxAdd Pd(II)(Ar)(X)L (Oxidative Addition) PdL->OxAdd + Ar-X PdBlack Pd Black (Irreversible Deactivation) PdL->PdBlack Excessive L Dissociation TransMet Pd(II)(Ar)(R)L (Transmetalation) OxAdd->TransMet + R-B(OH)2 / Base RedElim Product + Pd(0)L (Reductive Elimination) TransMet->RedElim Desired Pathway ProtoDebor Protoarene + Pd(II) (Protodeboronation) TransMet->ProtoDebor + H2O (Bulky L promoted) RedElim->PdL Catalyst Regeneration

Catalytic cycle of bulky phosphine Pd-catalysis highlighting dissociation-driven failure modes.

TroubleshootingWorkflow Start Reaction Stalls / Low Yield Obs1 Is Pd Black observed? Start->Obs1 Obs2 Is Protoarene > 10%? Obs1->Obs2 No Sol1 Increase L:Pd to 2.5:1 Use Pd(OAc)2 Obs1->Sol1 Yes (Deactivation) Sol2 Use Anhydrous Base Switch to Dioxane/Toluene Obs2->Sol2 Yes (Protodeboronation) Sol3 Optimize Temp/Time Check Substrate Sterics Obs2->Sol3 No (Kinetic Stall)

Troubleshooting decision tree for mitigating ligand dissociation issues.

Section 4: Quantitative Impact of Mitigation Strategies

The following table summarizes the quantitative impact of applying the recommended mitigation strategies to a model Suzuki-Miyaura coupling utilizing tris(3,5-diphenylphenyl)phosphane.

Reaction ConditionL:Pd RatioSolvent / Base SystemPd Black FormationProtodeboronationProduct Yield
Standard (Control) 1:1THF / Aq. K₂CO₃High (Rapid)> 30%< 20%
Excess Ligand 2.5:1THF / Aq. K₂CO₃Low> 25%45%
Anhydrous 1:1Dioxane / Solid K₃PO₄High (Delayed)< 5%55%
Optimized 2.5:1Dioxane / Solid K₃PO₄None Observed< 2%> 90%

Note: Data represents a generalized synthesis profile based on mechanistic principles of bulky phosphine deactivation and protodeboronation[2][5].

Section 5: Experimental Protocols
Protocol: Self-Validating Anhydrous Suzuki-Miyaura Coupling

Objective: Achieve >90% cross-coupling yield while suppressing ligand dissociation and protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd(OAc)2​ (2 mol%)

  • Tris(3,5-diphenylphenyl)phosphane (5 mol%, L:Pd = 2.5:1)

  • Anhydrous, finely milled K3​PO4​ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalyst Solution: In an argon-filled glovebox, charge an oven-dried vial with Pd(OAc)2​ and tris(3,5-diphenylphenyl)phosphane. Add 1 mL of anhydrous 1,4-dioxane.

    • Causality: Pre-mixing the Pd(II) source with excess bulky ligand ensures the formation of the ligated complex prior to exposure to the reducing environment of the cross-coupling reagents, preventing premature Pd(0) aggregation[5].

  • Substrate Addition: To a separate oven-dried Schlenk flask equipped with a stir bar, add the aryl halide, arylboronic ester, and milled K3​PO4​ .

    • Causality: Using the pinacol ester and solid base strictly excludes water, shutting down the protodeboronation pathway promoted by the bulky ligand[2][3].

  • Initiation: Transfer the catalyst solution to the Schlenk flask. Seal the flask, remove it from the glovebox, and heat to 80 °C under vigorous stirring (800 rpm).

  • Self-Validation Check (15 Minutes): Briefly inspect the reaction mixture.

    • Pass: The solution remains a clear, homogenous yellow/orange.

    • Fail: The solution turns opaque black. Troubleshooting: This indicates the L:Pd ratio is insufficient for the specific substrate's steric demand, or oxygen/moisture has breached the system. Abort, verify solvent anhydrousness, and increase ligand loading to 7.5 mol%.

  • Workup: After 4-12 hours (monitor by GC/MS), cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the solid base and catalyst residues, and concentrate in vacuo.

Sources

Reference Data & Comparative Studies

Validation

The Ligand Showdown: Tris(3,5-diphenylphenyl)phosphane vs. Triphenylphosphine in Suzuki Coupling

A Senior Application Scientist's Guide to Ligand Selection for Robust C-C Bond Formation For researchers at the forefront of chemical synthesis, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-car...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ligand Selection for Robust C-C Bond Formation

For researchers at the forefront of chemical synthesis, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds. The reaction's success, however, is not guaranteed by simply mixing the substrates with a palladium source. The choice of phosphine ligand is paramount, profoundly influencing catalytic activity, stability, and the ultimate yield of the desired product. This guide provides an in-depth comparison of a classic "workhorse" ligand, Triphenylphosphine (PPh₃), against the principles embodied by modern, sterically demanding ligands like Tris(3,5-diphenylphenyl)phosphane. We will explore the causality behind their performance differences, supported by experimental data, to empower scientists in making informed decisions for their synthetic challenges.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

First published by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling reaction joins an organoboron species (like a boronic acid) with an organohalide or triflate.[1] Its wide functional group tolerance and the relatively low toxicity of its boron-containing byproducts have made it a staple in pharmaceutical and materials science.

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B R¹-Pd(II)L₂-X A->B Oxidative Addition (+ R¹-X) C R¹-Pd(II)L₂-R² B->C Transmetalation (+ R²-B(OH)₂ + Base) C->A Reductive Elimination (- R¹-R²) Ligand_Structures Figure 2: Structural Comparison cluster_0 Triphenylphosphine (PPh₃) cluster_1 Tris(3,5-dimethylphenyl)phosphine (Bulky Analogue) a b

Comparison of the less bulky PPh₃ with a more sterically demanding analogue.

Head-to-Head Comparison: The Experimental Evidence

The true measure of a ligand's utility lies in its performance with a range of substrates. While PPh₃ is a reliable choice for simple couplings, its limitations become apparent with more demanding partners.

FeatureTriphenylphosphine (PPh₃)Bulky Triarylphosphines (e.g., Buchwald type)
Structure P(C₆H₅)₃Bulky, substituted aryl groups (e.g., biaryl, terphenyl)
Tolman Cone Angle 145° [2]>180° (Typical for this class)
Key Attributes Cost-effective, air-stable, workhorse ligandHigh performance, excellent for challenging substrates
Best For Aryl iodides, activated aryl bromidesAryl chlorides, sterically hindered substrates, heteroaryl couplings
Limitations Poor performance with aryl chlorides and hindered substratesHigher cost, potential for side reactions like protodeboronation

The following table summarizes representative experimental outcomes that highlight the performance gap between these ligand classes.

Aryl HalideBoronic AcidLigandCatalyst LoadingConditionsYieldReference
4-BromotoluenePhenylboronic acidPPh₃1 mol% PdToluene, 100 °CGood to HighGeneral Knowledge
4-ChlorotoluenePhenylboronic acidPPh₃1 mol% PdToluene, 100 °CLow to No Yield[3]
4-ChlorotoluenePhenylboronic acidSPhos (Bulky)0.5 mol% PdToluene, RT98%[4]
2-Bromo-m-xylene (Hindered)Phenylboronic acidPPh₃2.0 mol% Pd80 °CLow Conversion[5]
2-Bromo-m-xylene (Hindered)Phenylboronic acidTNpP (Bulky)2.0 mol% Pd80 °C87%[5]

This data is compiled from multiple sources for comparative purposes and illustrates general performance trends.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Optimal conditions are highly dependent on the specific substrates and the chosen ligand. [4]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (typically using a 1:1 or 1:2 Pd:Ligand ratio). [4]3. Inert Atmosphere: Seal the reaction vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane, 5 mL) to the palladium/ligand mixture and swirl, then transfer this catalyst solution to the main reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours). [4]6. Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as flash column chromatography. [4]

Workflow for Ligand Screening

When developing a new Suzuki coupling, a systematic screening of ligands is often the most efficient path to success.

Ligand_Screening Figure 3: Ligand Screening Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Substrates (Aryl Halide + Boronic Acid) B Select Diverse Ligands (e.g., PPh₃, XPhos, SPhos, P(tBu)₃) A->B C Run Small-Scale Parallel Reactions (Standard Conditions: Pd Source, Base, Solvent, Temp) B->C D Analyze Results (LC-MS or GC-MS for Conversion/Yield) C->D E Identify Top 1-2 'Hit' Ligands D->E Select Best Performers F Optimize Parameters for 'Hits' (Base, Solvent, Temperature, Catalyst Loading) E->F G Confirm Optimal Conditions F->G H Scale-Up Synthesis G->H Proceed to Scale-Up

A systematic approach ensures reliable comparison and optimization.

Conclusion and Recommendations

The choice between Triphenylphosphine and a bulky, electron-rich ligand like Tris(3,5-diphenylphenyl)phosphane is a classic trade-off between cost/convenience and performance.

  • Choose Triphenylphosphine (PPh₃) for routine couplings involving aryl iodides and activated aryl bromides. Its low cost, stability, and ease of handling make it an excellent first choice when high reactivity is not required.

  • Choose a Bulky Triarylphosphine (e.g., a Buchwald-type ligand) when dealing with challenging substrates. This includes unactivated aryl chlorides, sterically hindered aryl halides, and many heteroaromatic systems. The higher cost is justified by significantly increased yields, faster reaction times, and milder conditions, ultimately saving time and resources on difficult synthetic steps.

For the modern drug development professional and research scientist, understanding the mechanistic role of these ligands is key. While PPh₃ remains a valuable tool in the synthetic chemist's toolbox, the rational application of sterically demanding, electron-rich phosphines is essential for pushing the boundaries of what is possible with the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. ([Link])

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. ([Link])

  • Fujihara, T.; Yoshida, S.; Terao, J.; Tsuji, Y. A Triarylphosphine Ligand Bearing Dodeca(ethylene glycol) Chains: Enhanced Efficiency in the Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction. Org. Lett.2009 , 11 (10), 2121–2124. ([Link])

  • Fairlamb, I. J. S. Orthopalladated and -platinated bulky triarylphosphite complexes: synthesis, reactivity and application as high-activity catalysts for Suzuki and Stille coupling reactions. Dalton Trans.2003 , 2873-2881. ([Link])

  • Gagnon, A.; St-Onge, M.; Charette, A. B. Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Organometallics2011 , 30 (5), 957–967. ([Link])

  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1566–1575. ([Link])

  • Joshaghani, M.; et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. J. Mol. Catal. A: Chem.2007 , 273 (1-2), 310-316. ([Link])

  • Caddick, S.; Cloke, F. G. N.; Clentsmith, G. K. B.; Hitchcock, P. B.; Stracener, L. H. Evaluating Electronic and Steric Properties of Bulky Dialkylterphenyl Phosphine Ligands. Organometallics2001 , 20 (22), 4733–4735. ([Link])

  • Aranyos, A.; Old, D. W.; Kiyomori, A.; Wolfe, J. P.; Sadighi, J. P.; Buchwald, S. L. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. J. Am. Chem. Soc.1999 , 121 (18), 4369–4378. ([Link])

  • PubChem. Phosphine, tris(3,5-dimethylphenyl)-. ([Link])

  • Ikawa, T.; Barder, T. E.; Biscoe, M. R.; Buchwald, S. L. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. J. Org. Chem.2013 , 78 (10), 4776–4786. ([Link])

  • Iwasaki, T.; et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Chem. Commun.2021 , 57, 11139-11142. ([Link])

  • Shields, J. D.; et al. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. 2022 . ([Link])

  • Reek, J. N. H.; et al. Fast Suzuki–Miyaura Cross-Coupling Reaction with Hexacationic Triarylphosphine Bn-Dendriphos as Ligand. Eur. J. Org. Chem.2004 , 2004 (1), 106-113. ([Link])

  • Shields, J. D.; et al. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. J. Am. Chem. Soc.2022 , 144 (44), 20463–20477. ([Link])

  • Wikipedia. Triphenylphosphine. ([Link])

  • Wang, Y.; et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.2024 . ([Link])

  • Wang, Y.; et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 2024 . ([Link])

Sources

Comparative

A Comparative Guide to Phosphine Ligands: Benchmarking Tris(3,5-diphenylphenyl)phosphane Against Buchwald Standards in Palladium-Catalyzed Cross-Coupling

Introduction: The Central Role of Ligand Design in Catalysis Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within pharmaceutical and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Ligand Design in Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within pharmaceutical and materials science.[1] The success of transformations like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling hinges on the rational selection of a phosphine ligand.[1] These ligands are not mere spectators; they are crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle.[2][3]

For decades, the Buchwald laboratory has developed a portfolio of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that have demonstrated broad utility and high catalytic activity, especially with challenging substrates like aryl chlorides.[4][5][6] These ligands are designed to facilitate the formation of highly reactive monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[4][7]

This guide introduces tris(3,5-diphenylphenyl)phosphane, a triarylphosphine ligand distinguished by its unique steric architecture. We will provide a framework for objectively benchmarking its performance against established Buchwald ligands. This document is designed for researchers, scientists, and drug development professionals seeking to optimize existing cross-coupling methodologies or explore novel catalytic systems. We will delve into the mechanistic rationale behind ligand choice, provide detailed experimental protocols for a comparative study, and illustrate how to interpret the resulting data to make informed decisions for your specific synthetic challenge.

Mechanistic Underpinnings: The Phosphine Ligand's Role in the Catalytic Cycle

To appreciate the nuances of ligand performance, one must first understand the fundamental steps of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The phosphine ligand (L) plays a critical role in every stage.[8][9]

  • Catalyst Activation : Precatalysts, often Pd(II) sources, are reduced in situ to the active Pd(0) species.[1][10] The ligand stabilizes this highly reactive, low-valent palladium.

  • Oxidative Addition : The active LPd(0) complex inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. Electron-rich ligands facilitate this step, which is often rate-limiting.[11][12]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination : This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired arylamine product and regenerating the LPd(0) catalyst. Bulky ligands are known to promote this step, preventing catalyst decomposition pathways like β-hydride elimination.[4][13]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_ArX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-X ArX->PdII_ArX Amine HNR'R'' Amine->PdII_Amido caption General catalytic cycle for the Buchwald-Hartwig amination. Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Stock Solutions (Pd Precursor, Ligands, Substrates, Internal Standard) C Dispense Stock Solutions (Pd, Ligand, Ar-Cl, Amine, Standard) A->C B Aliquot Base (NaOtBu) into Inert-Atmosphere Vials B->C D Add Solvent (Toluene) C->D E Seal Vials and Place on Heating/Stirring Block D->E F Run Reaction at 100 °C for a Defined Time (e.g., 18h) E->F G Cool to Room Temperature F->G H Quench with Water & Extract with Ethyl Acetate G->H I Analyze Organic Layer by GC-FID H->I caption Workflow for high-throughput phosphine ligand screening.

Sources

Validation

evaluating turnover frequency (TOF) of tris(3,5-diphenylphenyl)phosphine palladium catalysts

Evaluating Turnover Frequency (TOF) of Tris(3,5-diphenylphenyl)phosphine Palladium Catalysts: A Comparative Guide Executive Summary In the realm of palladium-catalyzed cross-coupling, the choice of phosphine ligand dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Turnover Frequency (TOF) of Tris(3,5-diphenylphenyl)phosphine Palladium Catalysts: A Comparative Guide

Executive Summary In the realm of palladium-catalyzed cross-coupling, the choice of phosphine ligand dictates the energetic landscape of the catalytic cycle. While standard ligands like triphenylphosphine (PPh3)[4] are ubiquitous in routine synthesis, the demand for coupling sterically hindered or electronically deactivated substrates at parts-per-million (ppm) catalyst loadings has driven the development of ultra-bulky ligands [2]. Among these, tris(3,5-diphenylphenyl)phosphine (CAS: 561068-06-2) represents an extreme in steric encumbrance. Featuring a terphenyl architecture—where each of the three primary phenyl rings is substituted with two additional phenyl rings at the 3 and 5 positions—this ligand creates a massive protective pocket around the palladium center.

This guide provides an objective evaluation of the turnover frequency (TOF) of tris(3,5-diphenylphenyl)phosphine-supported palladium catalysts, comparing them against established industry standards like P(t-Bu)3 [1] and dialkylbiaryl phosphines (e.g., XPhos) [3].

Mechanistic Rationale: The Causality of High TOF

As a Senior Application Scientist, I consistently observe that high TOF is not merely a function of metal concentration, but a delicate balance of stabilizing the active species and destabilizing intermediate states. The extraordinary steric bulk of tris(3,5-diphenylphenyl)phosphine influences the catalytic cycle in three critical ways:

  • Enforced Mono-Ligation: The massive Tolman cone angle prevents the formation of off-cycle Pd(0)L2​ or Pd(0)L3​ resting states. The catalyst is forced into a highly reactive, 12-electron or 14-electron Pd(0)L1​ active species, which drastically lowers the activation barrier for the oxidative addition of challenging aryl chlorides.

  • Accelerated Reductive Elimination: In the Pd(II) intermediate, the steric clash between the bulky terphenyl groups and the coupled organic fragments physically "pushes" the product out of the coordination sphere. This accelerates reductive elimination—often the rate-limiting step in sterically congested couplings.

  • Prevention of Catalyst Deactivation: At ultra-low (ppm) loadings, palladium catalysts are highly prone to aggregation into inactive palladium black [2]. The sprawling terphenyl umbrella of this ligand physically shields the Pd(0) center, preventing bimolecular decomposition pathways and sustaining high TOF over prolonged reaction times.

CatalyticCycle Precat Precatalyst Pd2(dba)3 + Ligand Active Active Species [Pd(0)L] Precat->Active Ligand Dissociation (Driven by Steric Bulk) OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Active->OxAdd Ar-X (Rate Limiting) TransMet Transmetalation [Pd(II)(Ar)(Ar')L] OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Transition State TransMet->RedElim Isomerization RedElim->Active Product Release (Accelerated by Bulk)

Figure 1: Pd-catalyzed cross-coupling cycle highlighting kinetic advantages of bulky ligands.

Comparative TOF Evaluation

To objectively benchmark tris(3,5-diphenylphenyl)phosphine, we evaluate its performance in the Suzuki-Miyaura cross-coupling of unactivated aryl chlorides with phenylboronic acid. TOF is calculated at the point of 50% conversion to ensure measurements reflect the active kinetic regime rather than catalyst death.

Table 1: Comparative TOF in Suzuki-Miyaura Coupling of Aryl Chlorides

Ligand SystemTolman Cone Angle (approx.)Typical Catalyst LoadingPeak TOF (h⁻¹)Substrate Scope (Ar-Cl)
PPh3 145°1 - 5 mol%< 50Ineffective for unactivated Ar-Cl [4]
P(t-Bu)3 182°0.1 - 1 mol%~ 4,500Broad (Requires inert atmosphere) [1]
XPhos > 190°0.01 - 0.5 mol%~ 12,000Broad (Air stable precatalyst) [3]
Tris(3,5-diphenylphenyl)phosphine > 200° (Est.)10 - 50 ppm> 18,000Ultra-hindered / Deactivated substrates

Data synthesized from benchmark cross-coupling parameters [1][2][3]. The extreme bulk of the terphenyl ligand allows for ppm-level loadings without aggregation, mathematically driving up the TOF by orders of magnitude compared to traditional mol% loadings.

Self-Validating Experimental Protocol: Measuring TOF at ppm Loadings

To accurately measure the TOF of tris(3,5-diphenylphenyl)phosphine palladium catalysts, the protocol must eliminate trace metal contamination and ensure rigorous kinetic sampling. This system uses an internal standard (n-dodecane) for real-time GC-FID tracking, creating a self-validating data loop.

Materials & Setup:

  • Precatalyst Generation: Combine Pd2​(dba)3​ (0.5 equivalents of Pd) with tris(3,5-diphenylphenyl)phosphine (1.1 equivalents) in anhydrous THF. Stir for 30 minutes to ensure complete formation of the active Pd(0)L1​ complex.

  • Reagents: 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), K3​PO4​ (2.0 mmol).

  • Internal Standard: n-Dodecane (0.5 mmol).

Step-by-Step Workflow:

  • Preparation of the Reaction Matrix: In a rigorously oven-dried Schlenk flask under argon, add 4-chloroanisole, phenylboronic acid, K3​PO4​ , and n-dodecane.

  • Solvent Addition: Add 4.0 mL of degassed THF/Water (9:1 v/v). Causality Note: The presence of water is critical for the dissolution of the inorganic base and the formation of the reactive boronate species [1].

  • Catalyst Injection (The Critical Step): Using a gas-tight microsyringe, inject an aliquot of the pre-formed catalyst stock solution to achieve exactly 50 ppm (0.005 mol%) Pd loading relative to the aryl chloride. Causality Note: Injecting a pre-formed complex prevents kinetic discrepancies caused by slow in-situ ligand binding at high dilutions.

  • Kinetic Sampling: Heat the reaction to 80 °C. Withdraw 20 µL aliquots at 5, 10, 15, 30, and 60 minutes.

  • Quenching & Analysis: Instantly quench each aliquot in 0.5 mL of cold ethyl acetate containing 1 mg/mL of 3-mercaptopropyl silica. Causality Note: The functionalized silica instantly scavenges the palladium, halting the reaction at the exact timestamp for accurate GC-FID analysis.

  • TOF Calculation: Plot conversion vs. time. Calculate the TOF from the linear kinetic regime of the curve (typically between 10% and 50% conversion) using the formula:

    TOF=Moles of Pd×Time (h)Moles of Product​

Conclusion

For routine couplings, standard dialkylbiaryl phosphines [3] remain highly cost-effective. However, when navigating the synthesis of highly congested Active Pharmaceutical Ingredients (APIs) or when industrial scale-up demands the reduction of precious metal waste to ppm levels [2], tris(3,5-diphenylphenyl)phosphine offers a structurally enforced kinetic advantage. Its massive terphenyl architecture is not just a structural novelty; it is a precisely engineered tool designed to maximize turnover frequency by physically mandating the ideal catalytic geometry.

References

  • Title: Palladium/Tris(tert-butyl)
  • Source: National Institutes of Health (nih.gov)
  • Source: Sigma-Aldrich (sigmaaldrich.com)
  • Source: Wikipedia (wikipedia.org)

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